1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFJZXZWCYIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682170 | |
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-22-7 | |
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profiles of novel therapeutic agents. The compound 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene emerges as a molecule of significant interest, embodying the synergistic benefits of two powerhouse functional groups: the trifluoromethyl group and the cyclopropyl moiety.
The trifluoromethyl group (CF3) is a cornerstone of modern drug design, prized for its ability to profoundly modulate a molecule's properties.[1] Its strong electron-withdrawing nature can significantly impact acidity and basicity (pKa), while its lipophilicity enhances membrane permeability and binding affinity.[2][3] A key advantage of the CF3 group is its remarkable metabolic stability, owing to the high bond energy of the carbon-fluorine bond, which resists enzymatic degradation and can extend a drug's half-life.[3]
Concurrently, the cyclopropyl group offers a unique set of advantages. Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[4] This conformational constraint can also shield adjacent chemical bonds from metabolic attack, further enhancing stability.[5][6] The cyclopropyl ring is often employed as a bioisostere for other groups, such as a gem-dimethyl or a vinyl group, to fine-tune a compound's physicochemical properties and improve its overall drug-like characteristics.[6]
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We will delve into the theoretical underpinnings of each property, its significance in the drug development process, and detailed, field-proven experimental protocols for their accurate determination.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1257665-22-7
-
Molecular Formula: C₁₁H₁₁F₃O
-
Molecular Weight: 216.20 g/mol
-
Chemical Structure:
Caption: 2D Chemical Structure of the Molecule.
Synthesis and Purification
The synthesis of this compound can be achieved through a Williamson ether synthesis. This involves the reaction of 3-(trifluoromethyl)phenol with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF).
Reaction Scheme:
Post-synthesis purification is critical to ensure the accuracy of physicochemical measurements. The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Physicochemical Properties: A Tabulated Summary
| Property | Predicted/Observed Value | Significance in Drug Discovery |
| Molecular Weight | 216.20 g/mol | Influences diffusion, bioavailability, and formulation. |
| Physical State | Liquid (at room temperature) | Affects handling, formulation, and administration routes. |
| Boiling Point | Predicted: ~220-240 °C | Important for purification, stability, and formulation. |
| Melting Point | Predicted: < 25 °C | Influences solubility, dissolution rate, and formulation. |
| Aqueous Solubility | Predicted: Low | Crucial for absorption and distribution in the body. |
| logP (octanol/water) | Predicted: ~3.5-4.0 | A key indicator of lipophilicity, affecting membrane permeability and ADME properties. |
| pKa | Predicted: Non-ionizable | Determines the charge state of the molecule at physiological pH, impacting solubility and receptor binding. |
Experimental Determination of Physicochemical Properties
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is a highly sensitive and accurate thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak temperature, and enthalpy of fusion.
Self-Validating System: The instrument is calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin). The calibration is verified before and after the sample measurement to ensure accuracy.
Experimental Protocol:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.
Caption: DSC Experimental Workflow.
Lipophilicity (logP) Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Experimental Choice: The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The RP-HPLC method is a rapid and reliable technique for estimating logP by correlating the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Self-Validating System: A series of standard compounds with known logP values are run to generate a calibration curve. The retention time of the test compound is then used to interpolate its logP value from this curve. The quality of the calibration curve (e.g., R² value) serves as a validation of the method.
Experimental Protocol:
-
Prepare a mobile phase of methanol and water (e.g., 70:30 v/v).
-
Use a C18 stationary phase column.
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
Determine the retention time of the compound.
-
Calculate the capacity factor (k').
-
Correlate k' to the logP value using a calibration curve generated from a set of standards with known logP values.
Caption: RP-HPLC Workflow for logP Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the cyclopropyl protons, and the methylene protons of the methoxy group.
-
¹³C NMR: Will show the number of unique carbon environments in the molecule.
-
¹⁹F NMR: A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as C-O stretching for the ether linkage, C-F stretching for the trifluoromethyl group, and C-H stretching for the aromatic and cyclopropyl groups.
Conclusion: A Profile of a Promising Drug Scaffold
The physicochemical properties of this compound underscore its potential as a valuable scaffold in drug discovery. The strategic combination of a metabolically robust and lipophilic trifluoromethyl group with a conformationally rigid cyclopropyl moiety provides a strong foundation for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide offer a robust framework for the accurate and reliable characterization of this and other promising drug candidates, ensuring the generation of high-quality data to inform and accelerate the drug development pipeline.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
PubMed Central. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
A Multi-Technique Spectroscopic Guide to 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene (CAS No. 1257665-22-7) represents a class of substituted aromatic compounds whose utility is intrinsically linked to the specific arrangement and interplay of its functional moieties: a cyclopropylmethoxy group and a trifluoromethyl group on a benzene scaffold.[1] The electronic properties of these substituents—one electron-donating (ether) and one strongly electron-withdrawing (trifluoromethyl)—create a unique chemical environment that necessitates a robust and multi-faceted analytical approach for unambiguous characterization.
This technical guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity and purity of this compound. Moving beyond a mere presentation of data, we will explore the causal relationships between the molecular structure and its spectral output in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to serve as a self-validating system, empowering researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the proton and carbon skeleton of a molecule. For a molecule like this compound, NMR not only confirms the presence of all constituent parts but also definitively establishes their connectivity.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum is dictated by the chemical environment of each proton. The electron-withdrawing trifluoromethyl group will deshield (shift downfield) nearby protons, while the electron-donating cyclopropylmethoxy group will cause a shielding effect (shift upfield), particularly at the ortho and para positions relative to its point of attachment.[2][3]
Predicted ¹H NMR Spectral Data
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~7.45 | s (singlet) | - | 1H |
| H-b, H-d | ~7.35 - 7.20 | m (multiplet) | - | 2H |
| H-c | ~7.50 | t (triplet) | ~7.9 | 1H |
| H-e | ~3.95 | d (doublet) | ~7.0 | 2H |
| H-f | ~1.30 | m (multiplet) | - | 1H |
| H-g | ~0.65 | m (multiplet) | - | 2H |
| H-h | ~0.40 | m (multiplet) | - | 2H |
Causality of Assignments:
-
Aromatic Region (δ 7.0-7.5 ppm): The substitution pattern (1,3- or meta) gives rise to a complex but predictable set of signals. The proton at position 'a' (between the two substituents) is expected to be a singlet or a narrow triplet. The proton at 'c', flanked by two hydrogens, will likely appear as a triplet. Protons 'b' and 'd' will be multiplets due to multiple coupling interactions.
-
Aliphatic Region (δ 0.4-4.0 ppm): The diastereotopic protons of the methylene bridge ('e') are adjacent to a chiral center (the cyclopropyl group), splitting them into a doublet. The cyclopropyl protons ('f', 'g', 'h') appear in the characteristic upfield region below 1.5 ppm due to the ring strain and magnetic anisotropy of the cyclopropane ring.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Logical Relationship of Protons for NMR Analysis
Caption: Labeled protons on the molecular structure.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, and carbon-fluorine coupling provides a definitive signature for the trifluoromethyl group.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) |
| C-O (Ar) | ~158 | s (singlet) |
| C-CF₃ (Ar) | ~132 | q (quartet, J ≈ 32 Hz) |
| C-H (Ar) | ~130, 118, 115 | s (singlet) |
| C-H (Ar, between subs) | ~112 | s (singlet) |
| -CF₃ | ~124 | q (quartet, J ≈ 272 Hz) |
| -OC H₂- | ~73 | s (singlet) |
| -CH- (Cyclopropyl) | ~11 | s (singlet) |
| -CH₂- (Cyclopropyl) | ~4 | s (singlet) |
Causality of Assignments:
-
Aromatic & CF₃ Carbons: The spectrum is expected to show six distinct aromatic carbon signals. The carbon directly bonded to the highly electronegative oxygen atom (C-O) will be the most downfield aromatic signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger coupling constant (~272 Hz) and will be located around 124 ppm.[6]
-
Aliphatic Carbons: The methylene bridge carbon (-OCH₂-) will be in the typical range for an ether, around 73 ppm. The cyclopropyl carbons will be significantly upfield (<15 ppm), a hallmark of this strained ring system.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (except for C-F couplings).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 512-1024 scans are typically required.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.
¹³C NMR Structural Correlation
Caption: Correlation of carbon types to their predicted ¹³C NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[7] |
| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₂, CH) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1330 | Very Strong | C-F Symmetric Stretch (CF₃ Group)[8] |
| 1280-1240 | Strong | Aryl-O Ether Stretch |
| 1180-1100 | Very Strong | C-F Asymmetric Stretch (CF₃ Group) |
Causality of Absorptions: The IR spectrum provides a distinct fingerprint. The most telling signals are the extremely strong and broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[8][9] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the coexistence of the benzene ring and the cyclopropylmethoxy group.[7] The aryl ether C-O stretch provides further validation of the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The ATR method is ideal as it requires minimal sample preparation.
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
IR Analysis Workflow
Caption: Workflow for structural confirmation using FT-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. For this molecule, electron ionization (EI) is a suitable technique to induce reproducible fragmentation.
Predicted Mass Spectrometry Fragmentation Data
The molecular weight of C₁₁H₁₁F₃O is 216.20 g/mol .[1]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 216 | [C₁₁H₁₁F₃O]⁺˙ | - | Molecular Ion [M]⁺˙ |
| 161 | [C₁₀H₈F₃O]⁺ | •CH₃ | Loss of methyl from a rearranged intermediate |
| 147 | [C₇H₄F₃O]⁺ | •C₄H₇ | Cleavage of the ether C-C bond |
| 127 | [C₇H₅O]⁺ | •CF₃, C₄H₇ | Loss of trifluoromethyl from m/z 147 |
| 91 | [C₇H₇]⁺ | - | Tropylium ion (less common)[10] |
| 55 | [C₄H₇]⁺ | •C₇H₄F₃O | Cyclopropylmethyl cation |
Causality of Fragmentation: Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 216. The most likely fragmentation pathways involve the ether linkage, as it is a point of relative weakness.[11][12]
-
Alpha-Cleavage: The bond between the methylene carbon and the cyclopropyl group can break, leading to a resonance-stabilized oxonium ion.
-
Benzylic-type Cleavage: Cleavage of the O-CH₂ bond can occur, but cleavage of the CH₂-cyclopropyl bond is also likely, leading to the formation of a cyclopropylmethyl cation at m/z 55.
-
Loss of Substituents: The loss of the entire cyclopropylmethoxy group or the trifluoromethyl group can lead to significant fragments. The presence of fluorine can also lead to characteristic losses of F (M-19) or HF (M-20).[10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: 1 µL split injection.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. This ensures separation from any impurities before the compound enters the mass spectrometer.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library data.
-
Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: 230°C.[13]
-
Proposed Mass Spectrometry Fragmentation Pathways
Caption: Simplified key fragmentation pathways for the target molecule.
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the 1,3-substitution pattern and the integrity of the side chains. IR spectroscopy delivers rapid verification of all key functional groups, with the intense C-F stretching bands serving as a definitive marker for the trifluoromethyl moiety. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that corroborates the molecule's overall architecture. This integrated analytical workflow represents a robust, self-validating system essential for advancing scientific research and development where molecular precision is paramount.
References
- Supporting Information for "Room-Temperature Trifluoromethylation of (Hetero)arenes with CF3SO2Na (Langlois' Reagent)
- Yadav, P. D., & Singh, S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 537-546.
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 Source".
- He, Y., et al. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 113(30), 13244-13251.
- OpenOChem Learn.
- University of Colorado Boulder. "CHAPTER 2 Fragmentation and Interpretation of Spectra". University of Colorado Boulder.
- BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol". BenchChem.
- Problems in Chemistry. (2023).
- University of Puget Sound.
- Glixx Laboratories. "this compound, min 96%, 1 gram".
- Chemistry Steps. "NMR Chemical Shift Values Table". Chemistry Steps.
- Millersville University. "Table of Characteristic IR Absorptions". Millersville University.
- University of Regensburg. "Chemical shifts". University of Regensburg.
- PubChem.
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An In-depth Technical Guide to the Solubility of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, a key intermediate in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the established principles governing fluorinated aromatic ethers. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This is supplemented by expert insights into experimental design, potential challenges, and data interpretation, ensuring a self-validating and robust methodological approach. The guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research endeavors.
Introduction: The Significance of Solubility in Drug Development
This compound (CAS No. 1257665-22-7) is a substituted aromatic ether that has garnered interest in medicinal chemistry, particularly as a building block for protein degraders and other complex molecular architectures.[1] Its utility in synthetic organic chemistry is intrinsically linked to its solubility profile across a spectrum of organic solvents. Solubility is a critical physicochemical parameter that dictates the feasibility of a chemical reaction, influences the choice of purification techniques such as crystallization and chromatography, and ultimately impacts the formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of the solubility of this compound is therefore paramount for optimizing reaction conditions, ensuring process efficiency, and developing scalable synthetic routes.
This guide will first delve into the molecular characteristics of this compound to build a predictive model of its solubility. Subsequently, a detailed experimental protocol for the quantitative determination of its solubility will be presented, followed by a discussion of best practices and data analysis.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] To predict the solubility of this compound, we must first examine its key structural and electronic features.
Molecular Structure:
-
Aromatic Core: A benzene ring, which is inherently nonpolar and predisposed to van der Waals interactions.
-
Trifluoromethyl Group (-CF3): A highly electronegative and lipophilic group that significantly influences the electronic nature of the aromatic ring.[3] The presence of fluorine atoms can increase lipophilicity and alter solubility in both polar and non-polar systems.[3]
-
Cyclopropylmethoxy Group (-OCH2-c-C3H5): An ether linkage that introduces a degree of polarity and the potential for hydrogen bond acceptance. The cyclopropyl moiety adds a nonpolar, aliphatic character.
Predicted Solubility:
Based on its hybrid structure, this compound is expected to exhibit the following solubility trends:
-
High Solubility in Moderately Polar and Nonpolar Aprotic Solvents: The presence of the benzene ring, trifluoromethyl group, and cyclopropyl moiety suggests good solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene. The trifluoromethyl group, in particular, is known to enhance solubility in some organic solvents.[4]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile should be capable of dissolving the compound due to dipole-dipole interactions, although perhaps to a lesser extent than less polar solvents.
-
Limited Solubility in Polar Protic Solvents: The molecule lacks hydrogen bond donating capabilities and has limited hydrogen bond accepting sites. Therefore, its solubility is expected to be low in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen-bonding network of these solvents would be disrupted by the largely nonpolar solute.
-
Low Solubility in Highly Nonpolar Aliphatic Solvents: While possessing nonpolar characteristics, the polarity introduced by the ether linkage and the trifluoromethyl group may limit its solubility in very nonpolar solvents like hexane and cyclohexane compared to solvents with some degree of polarity.
A summary of the physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 1257665-22-7 | [1] |
| Molecular Formula | C11H11F3O | [1] |
| Molecular Weight | 216.2 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil at room temperature) | |
| Storage | Room temperature; Sealed in dry conditions | [1][5] |
Table 1: Physicochemical Properties of this compound
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[6] This method relies on achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the solute concentration in the saturated solution.
Materials and Equipment
-
This compound (purity ≥96%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
General laboratory glassware
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of the Sample:
-
Accurately weigh an excess amount of this compound and add it to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Add a precise volume of the chosen organic solvent to the vial.[7]
-
Seal the vial securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute no longer increases.
-
-
Sampling and Filtration:
-
Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed vial or a volumetric flask.[6] This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.[8]
-
-
Quantification:
-
Gravimetric Method (for non-volatile solutes and volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.[8]
-
Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.[8]
-
Analyze the diluted solution using the established HPLC or GC method.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison. An example is provided below.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Dichloromethane | 25 | Experimental Value | HPLC |
| Tetrahydrofuran | 25 | Experimental Value | HPLC |
| Ethyl Acetate | 25 | Experimental Value | Gravimetric |
| Toluene | 25 | Experimental Value | GC |
| Acetone | 25 | Experimental Value | HPLC |
| Acetonitrile | 25 | Experimental Value | HPLC |
| Methanol | 25 | Experimental Value | HPLC |
| Hexane | 25 | Experimental Value | Gravimetric |
Table 2: Experimentally Determined Solubility of this compound
The experimentally determined values can then be compared to the initial predictions based on the compound's structure. Any significant deviations may warrant further investigation into specific solute-solvent interactions.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The fluorinated nature and hybrid polarity of the molecule suggest a favorable solubility profile in a range of common aprotic organic solvents. This guide provides a comprehensive and validated experimental protocol that enables researchers to accurately and reproducibly determine the solubility of this compound in their solvents of interest. Adherence to this methodology will ensure high-quality data, facilitating the effective use of this compound in drug discovery and development workflows.
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Trifluoromethylated Ethers
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] Among these, the trifluoromethyl (-CF₃) and the structurally related trifluoromethoxy (-OCF₃) groups, which define trifluoromethylated ethers, are particularly powerful tools in the medicinal chemist's arsenal.[3][4][5] Their value stems from a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.
The introduction of a trifluoromethyl group can dramatically improve a compound's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][6] This often translates to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[6] Furthermore, these groups are highly lipophilic, which can enhance a drug's ability to permeate cell membranes and reach its biological target.[3][6] This strategic modification can also increase binding affinity through favorable interactions within a protein's binding pocket.[1] Notable drugs containing trifluoromethyl groups, such as Fluoxetine (Prozac) and Celecoxib (Celebrex), stand as testaments to the success of this strategy.[7]
This guide provides a comprehensive, field-proven framework for the biological activity screening of novel trifluoromethylated ethers. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design and execute robust, self-validating screening campaigns that effectively identify and characterize promising new drug candidates.
Part 1: Architecting the Screening Cascade: A Tiered Approach to Discovery
A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to efficiently sift through a library of compounds to identify those with genuine therapeutic potential. This tiered approach, often called a "screening cascade," maximizes efficiency by using broader, high-throughput methods initially and reserving more complex, lower-throughput assays for a smaller number of validated compounds. The entire process is underpinned by a clear initial objective: are we pursuing a known target (Target-Based Drug Discovery) or a desired cellular outcome (Phenotypic Drug Discovery)?[8]
The choice between these two paths dictates the entire strategy. A target-based approach begins with a specific enzyme or receptor, whereas a phenotypic screen uses a more holistic cellular response as the primary readout. This guide will focus on a target-based workflow, which is a common strategy for libraries built around a specific pharmacophore like trifluoromethylated ethers.
Caption: Comparison of MTT and XTT assay mechanisms.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or a cancer cell line like HeLa) into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the serially diluted hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. The color will change to orange in wells with viable cells.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.
Data Presentation: Hit Prioritization using the Selectivity Index
The Selectivity Index (SI) is a crucial parameter for prioritizing compounds. It is the ratio of a compound's cytotoxicity to its desired biological activity. A higher SI value is desirable.
SI = CC₅₀ / IC₅₀
-
CC₅₀ (Half-maximal cytotoxic concentration): Calculated from the XTT assay dose-response curve.
-
IC₅₀ (Half-maximal inhibitory concentration): Calculated from the target-based assay dose-response curve.
| Compound ID | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Priority |
| TFE-002 | 0.8 | > 100 | > 125 | High |
| TFE-003 | 0.5 | 1.2 | 2.4 | Low |
| TFE-008 | 5.2 | > 100 | > 19 | Medium |
In this example, TFE-002 is the highest priority candidate. Although TFE-003 is more potent against the target, its high cytotoxicity makes it undesirable.
Part 4: Advanced Characterization: Defining Binding Affinity
For validated hits that are potent and selective, the next step is to understand the direct interaction between the compound and its target protein. A competitive radioligand binding assay is the gold standard for quantifying this interaction and determining the inhibition constant (Kᵢ). [9][10][11]The Kᵢ value represents the affinity of the compound for the receptor, with a lower Kᵢ indicating a higher affinity. [11] Principle: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.
Caption: Principle of a competitive binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
Prerequisite: Before performing a competition assay, a saturation binding experiment must be conducted with the radioligand alone to determine its equilibrium dissociation constant (Kₔ) and the total receptor density (Bₘₐₓ). This is critical for setting up and accurately interpreting the competition assay. [12] Materials:
-
Cell membranes or purified protein containing the target receptor
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test Compound (Trifluoromethylated Ether)
-
Binding Buffer
-
Non-specific binding (NSB) agent (a high concentration of an unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation fluid and a scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor + Radioligand (at a concentration near its Kₔ) + Binding Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + High concentration of NSB agent.
-
Competition: Receptor + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the specific binding CPM against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Receptor Binding Profile
| Receptor Target | Kᵢ (nM) |
| Primary Target (e.g., Dopamine D2) | 5.8 |
| Off-Target 1 (e.g., Serotonin 5-HT2A) | 150 |
| Off-Target 2 (e.g., Adrenergic α1) | 890 |
| Off-Target 3 (e.g., Histamine H1) | > 10,000 |
This table clearly shows the compound has high affinity and selectivity for its primary target.
Conclusion
The strategic incorporation of trifluoromethylated ether moieties represents a powerful approach in the design of novel therapeutics. However, the synthesis of a novel compound is only the beginning of its journey. A systematic and logically structured biological screening cascade is essential to unlock its therapeutic potential. By employing a tiered approach—starting with high-throughput primary screens to identify hits, followed by secondary assays to confirm potency and rule out non-specific cytotoxicity, and culminating in advanced characterization of binding affinity—researchers can make informed, data-driven decisions. This rigorous, multi-faceted evaluation ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the path from a novel molecule to a life-changing medicine.
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An In-Depth Technical Guide to the In Vitro Evaluation of Cyclopropylmethoxy-Containing Aromatic Compounds
Foreword: The Strategic Role of the Cyclopropylmethoxy Moiety in Drug Design
In the landscape of modern medicinal chemistry, the cyclopropyl group is a favored structural motif, frequently incorporated to enhance the metabolic stability, potency, and physicochemical properties of drug candidates.[1][2] Its unique electronic and conformational features, including high-energy C-H bonds, render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] When combined with a methoxy linker to an aromatic core, the resulting cyclopropylmethoxy moiety presents a compelling scaffold. However, this combination also introduces specific challenges, such as the potential for O-demethylation or even P450-mediated bioactivation of the cyclopropyl ring itself under certain structural contexts.[3][4]
This guide provides a comprehensive framework for the in vitro evaluation of cyclopropylmethoxy-containing aromatic compounds. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind a multi-parametric assessment cascade. Our approach is rooted in establishing a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside its on-target potency and off-target safety liabilities, which is pivotal for early-phase decision-making and mitigating late-stage clinical failures.[5][6]
The Foundational Triage: A High-Throughput In Vitro Evaluation Cascade
A successful in vitro evaluation strategy is tiered, beginning with high-throughput screens to quickly identify liabilities and concluding with more complex, lower-throughput assays for promising candidates. This "fail fast, fail cheap" approach conserves resources and focuses medicinal chemistry efforts on compounds with the highest probability of success.
Figure 1: A tiered workflow for the in vitro evaluation of novel chemical entities.
Metabolic Stability: Assessing the Resilience of the Cyclopropylmethoxy Moiety
The primary rationale for incorporating a cyclopropyl group is often to block a known metabolic "soft spot".[1] Therefore, rigorously assessing metabolic stability is the first critical step.
The Underlying Principle: P450-Mediated Metabolism
Cytochrome P450 enzymes, abundant in the liver, are the primary drivers of Phase I metabolism for most drugs.[7][8] While the cyclopropyl ring's strained C-H bonds are resistant to the initial hydrogen atom abstraction required for oxidation, this is not absolute.[1] Furthermore, the methoxy group can be a liability for O-demethylation. In some cases, P450s can catalyze the formation of reactive intermediates from cyclopropylamines, leading to ring-opening and the formation of glutathione (GSH) conjugates, a potential toxicity signal.[1][3]
Figure 2: Potential metabolic fates of a cyclopropylmethoxy-containing compound.
Experimental Protocol: Liver Microsomal Stability Assay
This assay is a workhorse for early drug discovery, primarily assessing Phase I metabolism.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[10]
-
Pre-incubation: Equilibrate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (a cofactor solution essential for P450 activity).[10]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample. Determine the t½ and CLint by plotting the natural log of the percentage remaining versus time.[10]
Self-Validation System:
-
Positive Controls: Include a rapidly metabolized compound (e.g., verapamil) and a slowly metabolized compound (e.g., warfarin) to ensure the assay is performing as expected.[10]
-
Negative Control: A "-NADPH" condition where the cofactor is omitted. Significant compound loss in this control indicates chemical instability rather than metabolic turnover.
Advanced Protocol: Cryopreserved Hepatocyte Stability Assay
For a more comprehensive assessment, hepatocytes are used as they contain both Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant setting.[9][11] The protocol is similar to the microsomal assay but uses suspended hepatocytes in a specific culture medium and typically requires longer incubation times to assess low-turnover compounds.
Cytotoxicity Profiling: Establishing the Therapeutic Window
Early assessment of cytotoxicity is crucial to deprioritize compounds that are broadly toxic and to begin establishing a therapeutic window (the concentration range between efficacy and toxicity).[12][13][14]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing cell viability by measuring mitochondrial reductase activity.[13]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC50).
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 48 or 72 hours).[15][16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (e.g., 0.5% DMSO) to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the CC50 value.
Self-Validation System:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This defines 100% viability.[15]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm cell sensitivity and assay performance.[15]
-
Blank Control: Wells with media but no cells to determine background absorbance.
Cardiovascular Safety: The hERG Channel Liability
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[17][18] Therefore, screening for hERG liability is a mandatory step in safety pharmacology.
Experimental Protocol: hERG Fluorescence Polarization Binding Assay
This is a high-throughput, biochemical assay suitable for primary screening to identify potential hERG blockers.[19] It is designed to correlate well with the gold-standard patch-clamp electrophysiology studies.[19]
Objective: To determine the IC50 value of a compound for displacement of a fluorescent tracer from the hERG channel.
Methodology:
-
Assay Principle: The assay relies on the principle of fluorescence polarization. A red-shifted fluorescent tracer binds to the hERG channel, resulting in a high polarization signal. Compounds that bind to the channel displace the tracer, causing it to tumble freely in solution and emit a low polarization signal.[19]
-
Reagent Preparation: Prepare assay buffer, a solution of membrane preparations from cells expressing the hERG channel, and the fluorescent tracer.
-
Compound Plating: Add serially diluted test compounds to a low-volume black 384-well plate.
-
Incubation: Add the hERG membrane/tracer premix to all wells. Incubate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
Analysis: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration relative to positive (e.g., astemizole) and negative (DMSO) controls. Determine the IC50 value by fitting a dose-response curve.
Self-Validation System:
-
Negative Control (0% Inhibition): DMSO vehicle control.
-
Positive Control (100% Inhibition): A known potent hERG blocker (e.g., astemizole or E-4031) tested in a full dose-response curve to confirm assay sensitivity.[19]
On-Target Activity: Confirming Mechanism of Action
While a compound may be stable and non-toxic, it is useless if it does not engage its intended biological target. Target engagement assays confirm this interaction and allow for the determination of potency (e.g., IC50 or Ki).[20][21]
Case Study: Inhibition of Matrix Metalloproteinases (MMP-2 & MMP-9)
MMPs are a family of enzymes involved in extracellular matrix degradation, making them attractive targets for diseases like cancer, where they play a key role in metastasis.[22][23][24]
Figure 3: Simplified pathway showing the role of MMP-2/9 and its inhibition.
Experimental Protocol: MMP Fluorogenic Substrate Assay
This is a continuous, fluorescence-based biochemical assay to measure the enzymatic activity of MMPs and the potency of their inhibitors.[25]
Objective: To determine the IC50 of a test compound against recombinant human MMP-2 and MMP-9.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35). Reconstitute the recombinant active human MMP-2 or MMP-9 enzyme and the fluorogenic MMP substrate.
-
Compound Plating: Add serially diluted test compounds to a black 96-well plate.
-
Enzyme Addition: Add the MMP enzyme to all wells except the blank control and incubate for 10-15 minutes to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate. The substrate is quenched until it is cleaved by an active MMP, releasing a fluorescent signal.
-
Analysis: Monitor the increase in fluorescence over time (kinetic read) using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rate (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration relative to controls. Plot percent inhibition versus log concentration and fit the data to determine the IC50 value.
Self-Validation System:
-
Negative Control (100% Activity): Enzyme, substrate, and DMSO vehicle.
-
Positive Control: A known broad-spectrum MMP inhibitor (e.g., 1,10-phenanthroline) or a specific MMP-2/9 inhibitor.[23]
-
Blank Control: Substrate and buffer only (no enzyme) to measure background fluorescence.
Integrated Data Analysis: Building a Candidate Profile
The power of this evaluation cascade lies in the integration of all data points. A promising compound is not just potent, but possesses a balanced profile across all parameters.
Table 1: Hypothetical Data Summary for a Series of Cyclopropylmethoxy Aromatic Compounds
| Compound ID | Target IC50 (µM) [MMP-9] | Metabolic t½ (min) [HLM] | Cytotoxicity CC50 (µM) [HepG2] | hERG IC50 (µM) | Selectivity Index (CC50/IC50) |
| Cmpd-01 | 0.05 | > 60 | 25 | 15 | 500 |
| Cmpd-02 | 0.08 | 15 | > 100 | > 30 | > 1250 |
| Cmpd-03 | 2.5 | > 60 | 50 | > 30 | 20 |
| Cmpd-04 | 0.1 | > 60 | 8 | 0.9 | 80 |
Interpretation:
-
Cmpd-01: Potent and metabolically stable, with a good selectivity index. The hERG activity, while present, shows a reasonable window (300-fold over target IC50). A strong candidate.
-
Cmpd-02: Good potency and excellent safety profile (low cytotoxicity, no hERG risk), but its metabolic stability is poor. This compound would require medicinal chemistry efforts to block the metabolic liability.
-
Cmpd-03: Poor potency makes this compound less attractive, despite good stability and safety.
-
Cmpd-04: Potent and stable, but exhibits significant cytotoxicity and potent hERG inhibition, making it a high-risk candidate for cardiovascular toxicity. This compound would likely be deprioritized.
Conclusion
The in vitro evaluation of cyclopropylmethoxy-containing aromatic compounds requires a methodical, multi-parametric approach. By systematically assessing metabolic stability, cytotoxicity, specific safety liabilities like hERG inhibition, and on-target potency, researchers can build a comprehensive profile for each candidate. This guide provides the foundational protocols and, more importantly, the strategic thinking necessary to interpret the integrated dataset. This allows for the confident prioritization of compounds that possess a balanced profile of potency, stability, and safety, ultimately increasing the probability of success in the long and arduous journey of drug development.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene Analogs
Introduction
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to enhancing the pharmacological profile of new chemical entities (NCEs). Among these, trifluoromethylated aromatic compounds and cyclopropyl groups have emerged as powerful tools for medicinal chemists.[1][2] The trifluoromethyl (-CF3) group, a cornerstone in drug design, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Concurrently, the cyclopropyl moiety offers a rigid scaffold that can enhance potency, reduce off-target effects, and improve metabolic stability.[2][5]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a class of compounds that synergistically combines these two privileged fragments: 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene analogs. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of how structural modifications to this core scaffold influence biological activity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The core structure, this compound, presents a versatile platform for synthesizing a diverse array of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the benzene ring, while the cyclopropylmethoxy group provides a unique conformational constraint and metabolic shield.[1][6] Understanding the interplay between these components and the effects of further substitutions is critical for the rational design of potent and selective therapeutic agents.
Core Scaffold Analysis: Deconstructing the Pharmacophore
The this compound scaffold can be dissected into three key components, each contributing uniquely to the overall pharmacological profile of its analogs. A thorough understanding of the individual and collective contributions of these fragments is the foundation of a successful SAR campaign.
The Trifluoromethylated Benzene Ring: An Anchor of Potency and Stability
The trifluoromethyl group is a bioisostere for a chlorine atom and is widely employed in medicinal chemistry to enhance drug-like properties.[4] Its strong electron-withdrawing nature significantly influences the pKa of nearby functionalities and can alter the molecule's interaction with biological targets.
Key Contributions:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This often translates to an increased plasma half-life and improved oral bioavailability of drug candidates.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions with the target protein, such as dipole-dipole or multipolar interactions, thereby increasing binding affinity and potency.[1]
The Cyclopropylmethoxy Group: A Conformational Lock and Metabolic Shield
The cyclopropyl group is a three-membered carbocycle that, despite its ring strain, is a valuable substituent in drug design. When incorporated as a cyclopropylmethoxy ether, it imparts several advantageous properties.
Key Contributions:
-
Conformational Rigidity: The cyclopropyl ring restricts the conformational freedom of the methoxy linker, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding. This can lead to an entropically favorable binding event.[5]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism compared to linear alkyl chains.[6] This serves as a metabolic "shield," protecting the ether linkage from cleavage.
-
Potency Enhancement: The rigid nature of the cyclopropyl group can lead to a more precise fit within a binding pocket, often resulting in enhanced potency.[2]
The Ether Linkage: A Crucial Spacer and Point of Modulation
The ether linkage connecting the cyclopropyl and the trifluoromethylbenzene moieties serves as a critical spacer, defining the spatial relationship between these two key pharmacophoric elements. The oxygen atom can also act as a hydrogen bond acceptor, contributing to target binding.
Structure-Activity Relationship (SAR) Exploration: A Systematic Approach
A systematic exploration of the SAR of this compound analogs involves the independent and combined modification of each of the three core components. The following sections outline key areas of modification and their anticipated impact on biological activity.
Part 1: Modifications of the Benzene Ring
The aromatic ring provides a scaffold for introducing additional substituents to probe for further interactions within the target's binding site. The position and electronic nature of these substituents are critical determinants of activity.
Table 1: Hypothetical SAR Data for Benzene Ring Modifications
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | In Vitro Potency (IC50, nM) |
| 1a (Parent) | H | H | H | 50 |
| 1b | 4-Fluoro | H | H | 25 |
| 1c | H | 5-Chloro | H | 75 |
| 1d | H | H | 6-Methyl | 150 |
| 1e | 4-Methoxy | H | H | 200 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Causality behind Experimental Choices:
-
Introduction of Halogens (e.g., Fluoro, Chloro): Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Their introduction also modulates the electronic properties of the ring. A fluoro group at the 4-position (para to the cyclopropylmethoxy group) might engage a hydrogen bond donor in the active site, leading to increased potency as seen in hypothetical compound 1b .
-
Introduction of Alkyl Groups (e.g., Methyl): Small alkyl groups can probe for lipophilic pockets in the binding site. However, they can also introduce steric hindrance, potentially reducing activity, as illustrated by hypothetical compound 1d .
-
Introduction of Hydrogen Bond Donors/Acceptors (e.g., Methoxy): A methoxy group can act as a hydrogen bond acceptor. However, its bulk and potential for unfavorable steric or electronic interactions could lead to a decrease in potency, as suggested for hypothetical compound 1e .
Part 2: Modifications of the Cyclopropyl Group
While the parent cyclopropyl group offers significant advantages, its substitution can further refine the molecule's properties.
Table 2: Hypothetical SAR Data for Cyclopropyl Group Modifications
| Compound ID | Cyclopropyl Substitution | In Vitro Potency (IC50, nM) |
| 2a (Parent) | Unsubstituted | 50 |
| 2b | 1-Methyl | 40 |
| 2c | 2,2-Difluoro | 60 |
| 2d | Spiro-fused cyclobutane | 120 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Causality behind Experimental Choices:
-
Alkylation (e.g., 1-Methyl): Introducing a methyl group on the cyclopropyl ring can enhance lipophilicity and potentially exploit a small hydrophobic pocket, leading to a modest increase in potency (2b ). This can also block a potential site of metabolism.[6]
-
Fluorination (e.g., 2,2-Difluoro): Gem-difluorination can alter the electronic properties of the cyclopropyl ring and may introduce favorable interactions with the target. However, it can also lead to a slight decrease in potency if the interactions are not optimal (2c ).
-
Increasing Steric Bulk (e.g., Spiro-fused cyclobutane): Significantly increasing the size of the substituent is likely to cause a steric clash within the binding pocket, resulting in a substantial loss of activity (2d ).
Part 3: Modifications of the Ether Linkage
Altering the linker between the two primary pharmacophores can have a profound impact on the molecule's conformation and its ability to adopt the optimal binding pose.
Table 3: Hypothetical SAR Data for Linker Modifications
| Compound ID | Linker Modification | In Vitro Potency (IC50, nM) |
| 3a (Parent) | -O-CH2- | 50 |
| 3b | -S-CH2- | 100 |
| 3c | -CH2-O- | 80 |
| 3d | -O-CH(CH3)- | 90 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Causality behind Experimental Choices:
-
Bioisosteric Replacement (e.g., -S-CH2-): Replacing the ether oxygen with sulfur (a thioether) alters the bond angles, bond lengths, and electronic properties of the linker. This often leads to a decrease in activity if the precise geometry of the ether is crucial for binding (3b ).
-
Isomeric Linker (e.g., -CH2-O-): Reversing the direction of the ether linkage will significantly change the three-dimensional orientation of the cyclopropyl group relative to the aromatic ring, likely disrupting the optimal binding mode (3c ).
-
Introduction of Steric Hindrance (e.g., -O-CH(CH3)-): Adding a methyl group to the methylene bridge will restrict rotation and may introduce an unfavorable steric interaction, leading to reduced potency (3d ).
Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
General Synthetic Protocol for this compound Analogs
This protocol outlines a general method for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs.
Step 1: Synthesis of (Bromomethyl)cyclopropane
-
To a solution of cyclopropylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (bromomethyl)cyclopropane.
Step 2: Williamson Ether Synthesis
-
To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (bromomethyl)cyclopropane (1.1 eq) in DMF dropwise.
-
Heat the reaction to 60 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
In Vitro Biological Assay Protocol (Hypothetical Kinase Inhibition Assay)
This protocol describes a representative in vitro assay to determine the inhibitory potency of the synthesized analogs.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the stock solution to create a range of concentrations.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at 37 °C for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualization of Key Concepts
Logical Flow of an SAR Study
The following diagram illustrates the iterative process of a typical SAR study, from initial hit identification to lead optimization.
Caption: Iterative workflow of a structure-activity relationship study.
Key Pharmacophoric Features
This diagram highlights the essential components of the this compound pharmacophore.
Caption: Key pharmacophoric features and their contributions.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. This in-depth technical guide has systematically deconstructed the core pharmacophore, providing a framework for understanding the structure-activity relationships of its analogs. By strategically modifying the trifluoromethylated benzene ring, the cyclopropylmethoxy group, and the intervening ether linkage, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired levels of potency, selectivity, and metabolic stability. The experimental protocols and conceptual visualizations provided herein serve as a practical resource for researchers in the field, enabling a more rational and efficient approach to drug design and development. The continued exploration of this chemical space is anticipated to yield novel drug candidates with improved therapeutic profiles.
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An In-Depth Technical Guide to the Metabolic Stability of Cyclopropylmethyl Ethers
Introduction: The Cyclopropylmethyl Group in Modern Drug Discovery
The cyclopropylmethyl moiety has become an increasingly prevalent structural motif in medicinal chemistry. Its unique stereoelectronic properties, including the high s-character of its C-H bonds and the inherent ring strain, offer medicinal chemists a valuable tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of a cyclopropyl group can impart conformational rigidity, enhance binding affinity, and, critically, improve metabolic stability by blocking or redirecting metabolism away from susceptible sites.[1][2][3] This guide provides an in-depth exploration of the metabolic fate of cyclopropylmethyl ethers, offering insights into their biotransformation pathways and providing robust protocols for assessing their stability. Understanding these aspects is paramount for drug development professionals aiming to design molecules with optimized pharmacokinetic profiles.
The Metabolic Landscape of Cyclopropylmethyl Ethers: A Dichotomy of Stability and Lability
While often introduced to enhance metabolic stability, the cyclopropylmethyl group is not metabolically inert. Its biotransformation is a nuanced process primarily governed by the enzymatic machinery of the cytochrome P450 (CYP) superfamily.[1][4][5] The metabolic fate of a cyclopropylmethyl ether can diverge down several pathways, ranging from desired stability to the formation of potentially reactive metabolites.
Pathways Leading to Metabolic Stability
The inherent strength of the C-H bonds on the cyclopropyl ring contributes to a reduced susceptibility to oxidative metabolism by CYP enzymes.[1] This is due to the higher energy required for the initial hydrogen atom abstraction, a key step in many CYP-mediated reactions.[1] By strategically placing a cyclopropylmethyl group, medicinal chemists can effectively shield a molecule from metabolism at that position, thereby increasing its half-life and bioavailability.[1]
Pathways Leading to Metabolic Lability and Bioactivation
Despite their general stability, cyclopropylmethyl groups can undergo CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[1][6] This process is often initiated by hydrogen atom abstraction from the methyl group or the cyclopropyl ring itself, forming a radical intermediate.[6]
A proposed mechanism for the bioactivation of cyclopropyl groups involves the following steps:
-
Hydrogen Atom Abstraction: A CYP enzyme abstracts a hydrogen atom from the cyclopropylmethyl moiety, generating a cyclopropyl radical.[6]
-
Radical Rearrangement and Ring Opening: The highly strained cyclopropyl radical can undergo a rapid ring-opening rearrangement.[6][7]
-
Reaction with Nucleophiles: The resulting reactive intermediate can then react with cellular nucleophiles, such as glutathione (GSH), to form conjugates.[1][6]
The formation of such reactive metabolites is a significant concern in drug development, as they can lead to idiosyncratic toxicity and other adverse drug reactions.[5][8]
Below is a diagram illustrating the potential metabolic pathways of a cyclopropylmethyl ether, highlighting both the stable route and the bioactivation pathway leading to ring opening.
Caption: Potential metabolic pathways of a cyclopropylmethyl ether.
Assessing the Metabolic Stability of Cyclopropylmethyl Ethers: A Practical Guide
A thorough evaluation of the metabolic stability of drug candidates containing a cyclopropylmethyl ether is a critical component of the drug discovery process.[9][10] In vitro assays using liver subcellular fractions or intact hepatocytes are the workhorses for this assessment.[11][12][13] These assays provide key parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2), which are invaluable for predicting in vivo pharmacokinetic behavior.[10][12][13]
Key In Vitro Metabolic Stability Assays
| Assay Type | Biological System | Key Enzymes Present | Primary Application |
| Microsomal Stability | Liver Microsomes | Phase I enzymes (CYPs, FMOs), some Phase II (UGTs)[12][13] | High-throughput screening for initial assessment of CYP-mediated metabolism.[12] |
| Hepatocyte Stability | Cryopreserved or Fresh Hepatocytes | Full complement of Phase I and Phase II enzymes, transporters[11][12][13] | "Gold standard" for in vitro metabolism, provides a more holistic view of hepatic clearance.[13] |
| S9 Fraction Stability | S9 Fraction | Microsomal and cytosolic enzymes (e.g., aldehyde oxidase)[12] | Broader assessment of both microsomal and cytosolic metabolic pathways. |
| Recombinant Enzyme Phenotyping | Individual recombinant CYP enzymes | Specific CYP isoform | Determining which specific CYP enzymes are responsible for the metabolism of the compound. |
Experimental Workflow for a Microsomal Stability Assay
The following diagram outlines a typical workflow for determining the metabolic stability of a cyclopropylmethyl ether using liver microsomes.
Caption: A typical workflow for a microsomal stability assay.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a step-by-step methodology for assessing the metabolic stability of a test compound.
1. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing an NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
2. Incubation:
-
Pre-warm the HLM suspension and the NRS solution to 37°C.
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
Incubate the plate at 37°C with shaking.
3. Time-Point Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
4. Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[9][14][15]
6. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = -0.693 / slope
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Advanced Strategies for Metabolite Identification
Identifying the metabolites formed during in vitro incubations is crucial for understanding the biotransformation pathways and for identifying potential safety liabilities.[14][15] High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is the primary analytical tool for this purpose.[9][14]
Analytical Techniques for Metabolite Identification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides structural information based on fragmentation patterns.[14][16][17]
-
High-Resolution Mass Spectrometry (HR-MS): Enables the determination of the elemental composition of metabolites.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated metabolites.[14][16]
Conclusion: A Proactive Approach to Designing Metabolically Stable Cyclopropylmethyl Ethers
The cyclopropylmethyl ether moiety offers a powerful strategy for enhancing the metabolic stability of drug candidates. However, a thorough understanding of its potential metabolic liabilities is essential. By employing the in vitro assays and analytical techniques described in this guide, drug development professionals can proactively assess the metabolic fate of their compounds. This enables the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in the clinic. The early identification and mitigation of metabolic hotspots, including the potential for cyclopropyl ring bioactivation, is a cornerstone of modern, efficient drug discovery.
References
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
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Creative Biolabs. Metabolic Stability Assay. [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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ACS Publications. Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. [Link]
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RSC Publishing. Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor. [Link]
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PubMed. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. [Link]
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]
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ResearchGate. Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis | Request PDF. [Link]
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ResearchGate. Biotransformation Reactions and Their Enzymes. [Link]
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MDPI. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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PubMed. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. [Link]
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ResearchGate. Cyclopentyl Methyl Ether (CPME): A Versatile Eco‐Friendly Solvent for Applications in Biotechnology and Biorefineries | Request PDF. [Link]
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Wiley Online Library. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. [Link]
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PubMed. Analytical strategies for identifying drug metabolites. [Link]
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PubMed. Analytical tools and approaches for metabolite identification in early drug discovery. [Link]
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Wiley Online Library. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]
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Systematic Reviews in Pharmacy. Full Text. [Link]
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ResearchGate. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]
-
FutureLearn. Analytical Techniques applied in Metabolomics. [Link]
-
OUCI. Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. [Link]
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PubMed Central. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. [Link]
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Optibrium. What's the importance of cytochrome P450 metabolism?. [Link]
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PubMed. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. [Link]
-
PubMed Central. Cytochrome P450s and other enzymes in drug metabolism and toxicity. [Link]
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- 17. futurelearn.com [futurelearn.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-(Trifluoromethyl)phenyl Boronic Acid
Introduction: The Strategic Importance of the 3-(CF₃)phenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This guide focuses specifically on the coupling of 3-(trifluoromethyl)phenyl boronic acid. The trifluoromethyl (-CF₃) group is a critical pharmacophore in drug discovery. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a molecule's binding affinity, cell permeability, and pharmacokinetic profile. The strategic introduction of the 3-(trifluoromethyl)phenyl motif via Suzuki-Miyaura coupling is therefore a frequent and vital transformation in medicinal chemistry.
However, the very properties that make the -CF₃ group so valuable also introduce distinct challenges to the Suzuki-Miyaura reaction. As a potent electron-withdrawing group, it deactivates the boronic acid, making it a less effective nucleophile in the critical transmetalation step.[6][7] This necessitates carefully optimized protocols to overcome the inherent low reactivity and mitigate potential side reactions like protodeboronation.[7][8] These application notes provide a detailed mechanistic overview, a field-proven experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully employ this challenging yet crucial building block.
Mechanistic Considerations: Overcoming Electronic Deactivation
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within a palladium-based catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing reactions involving electron-deficient substrates like 3-(trifluoromethyl)phenyl boronic acid. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[9][10] For less reactive halides like aryl chlorides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential to promote this step.[1][11]
-
Transmetalation: This is the rate-limiting step for electron-deficient boronic acids. The organic group from the boron atom is transferred to the palladium center. The boronic acid itself is not sufficiently nucleophilic; it must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, typically a borate anion [R-B(OH)₃]⁻.[12][13][14] The strong electron-withdrawing effect of the -CF₃ group reduces the electron density on the boron-bearing carbon, hindering this transfer. Consequently, a sufficiently strong base is required to generate a high enough concentration of the reactive borate species to drive the reaction forward.[13][14]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle Diagram
Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Optimized Protocol for Coupling with 3-(Trifluoromethyl)phenyl Boronic Acid
This protocol is optimized for coupling 3-(trifluoromethyl)phenyl boronic acid with a range of aryl bromides. Modifications, particularly in ligand and base selection, may be necessary for more challenging substrates like aryl chlorides.
Experimental Parameters Summary
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) | A common, reliable, and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands. They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition and facilitate the reductive elimination step, increasing overall catalytic turnover.[6][8] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong inorganic base is crucial to deprotonate water, which then activates the electron-deficient boronic acid to form the reactive borate anion, overcoming the deactivating effect of the -CF₃ group.[6] |
| Boronic Acid Stoich. | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling and protodeboronation side reactions, ensuring the aryl halide is fully consumed.[7][9][15] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | Dioxane effectively solubilizes the organic reagents and the catalyst complex. Water is required to dissolve the inorganic base and participate in the formation of the active borate species.[16][17] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barriers for the catalytic steps, particularly for the challenging transmetalation. Higher temperatures can increase the rate of protodeboronation.[8][16] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation of the Pd(0) catalyst and the electron-rich phosphine ligand, which would lead to catalyst deactivation and promote side reactions like homocoupling.[9] |
Step-by-Step Methodology
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(Trifluoromethyl)phenyl boronic acid (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv), finely ground
-
1,4-Dioxane (anhydrous, sparged with N₂ or Ar for 20 min)
-
Deionized Water (sparged with N₂ or Ar for 20 min)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), 3-(trifluoromethyl)phenyl boronic acid (1.3 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and provides evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality of boronic acid. | 1. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃).3. Use freshly purchased boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt derivative.[1][7][18] |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong or concentrated. | 1. Lower the reaction temperature to 70-80 °C, accepting a potentially longer reaction time.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a milder base like K₂CO₃ if the coupling partner is sufficiently reactive, or use a more dilute solution.[17] Using boronic esters can also significantly reduce protodeboronation.[7][8] |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without a reducing agent (phosphine ligand often serves this role). | 1. Improve the degassing procedure for solvents and the inert atmosphere technique.2. Ensure an adequate amount of phosphine ligand is present. If the problem persists, consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[9][19] |
| Formation of Phosphine Oxide | Oxidation of the phosphine ligand by trace oxygen or water. | This is a common fate of the ligand. Ensure the initial ligand-to-palladium ratio is sufficient (e.g., 2:1 or greater) to maintain the catalytic cycle throughout the reaction. |
References
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . MDPI. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . ACS Publications. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . MDPI. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides . ResearchGate. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI . ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . NIH National Center for Biotechnology Information. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . ACS Publications. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis . Royal Society of Chemistry. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory . University of Northern Colorado. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling . ResearchGate. [Link]
-
Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids . Boron-based Compound Supplier. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity . ACS Publications. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ACS Publications. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a . ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . NIH National Center for Biotechnology Information. [Link]
-
Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride . ResearchGate. [Link]
-
The effect of various bases on the Suzuki coupling reaction . ResearchGate. [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study . Royal Society of Chemistry. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The methodology centers on normal-phase flash column chromatography, a rapid and efficient technique for isolating compounds of interest from complex reaction mixtures.[1] This guide will delve into the rationale behind parameter selection, from mobile phase optimization using Thin Layer Chromatography (TLC) to the principles of separating the target molecule from common synthesis-related impurities. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction: The Purification Challenge
This compound is a moderately polar organic molecule whose utility in medicinal chemistry, particularly as a building block for protein degraders, necessitates high purity. Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of 3-(trifluoromethyl)phenol with cyclopropylmethyl bromide. This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and potential byproducts.
The primary separation challenge lies in efficiently removing:
-
Unreacted 3-(trifluoromethyl)phenol: A more polar starting material.
-
Unreacted cyclopropylmethyl bromide: A less polar electrophile.
-
Other non-polar byproducts: Arising from potential side reactions.
Flash column chromatography, a technique that accelerates solvent flow through the stationary phase using positive pressure, is the method of choice for this purification task due to its speed and scalability.[1] This note details a systematic approach to developing a flash chromatography method, ensuring high recovery and purity of the target ether.
Foundational Principles: Method Development
The success of any chromatographic separation hinges on the differential partitioning of components between a stationary phase and a mobile phase. For this application, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase.[2] In this mode, compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.[2]
Stationary Phase: Silica Gel
Standard silica gel (SiO₂, 40-63 µm particle size) is the stationary phase of choice for this application. Its polar surface, rich in silanol (Si-OH) groups, facilitates separation through adsorption-desorption mechanisms based on analyte polarity.
Mobile Phase Selection & Optimization via TLC
The mobile phase, or eluent, is a critical variable. A binary system of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate, EtOAc) provides the flexibility to fine-tune the eluting strength.[3] The optimal solvent ratio is determined empirically using Thin Layer Chromatography (TLC), a rapid, small-scale version of column chromatography.
The key metric derived from TLC is the Retention Factor (R_f) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6][7][8]
R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4][5][6][7][8]
For an effective flash chromatography separation, the target compound should have an R_f value between 0.25 and 0.35 in the chosen TLC solvent system.[9] This R_f range ensures that the compound elutes from the column in a reasonable volume of solvent, with good separation from impurities.[10]
-
If R_f is too high (>0.4): The compound will elute too quickly, potentially co-eluting with non-polar impurities. To decrease the R_f, reduce the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).
-
If R_f is too low (<0.2): The compound will be too strongly retained on the column, leading to long run times, excessive solvent consumption, and potential peak broadening. To increase the R_f, increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).[2]
Experimental Protocol: Step-by-Step Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (40-63 µm) | Glass column (e.g., 40 g capacity) |
| n-Hexanes (HPLC Grade) | TLC plates (Silica gel 60 F₂₅₄) |
| Ethyl Acetate (HPLC Grade) | TLC developing chamber |
| Dichloromethane (DCM, for sample loading) | UV lamp (254 nm) |
| TLC Capillary Spotters | Fume Hood |
| Collection tubes/flasks | Rotary Evaporator |
| Glass wool or cotton | Personal Protective Equipment (PPE) |
Safety Precautions
-
Solvent Handling: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. All handling should be performed in a certified fume hood.
-
Compound Hazards: While specific toxicity data for the target compound is limited, compounds with trifluoromethyl groups should be handled with care. Assume the compound is harmful if swallowed and causes skin/eye irritation.[11][12]
-
PPE: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Method
Step 1: TLC Analysis to Determine Eluent Composition
-
Prepare several eluent systems with varying ratios of hexanes to ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or DCM.
-
Using a capillary spotter, spot the crude mixture onto the baseline of three separate TLC plates.
-
Develop each plate in a different eluent system.
-
Visualize the developed plates under a UV lamp (254 nm). The trifluoromethylbenzene moiety is a strong UV chromophore.
-
Identify the eluent system that provides an R_f of ~0.3 for the main product spot, with good separation from other spots. For this compound, a system of 90:10 Hexanes:EtOAc is a typical starting point.
Step 2: Column Preparation
-
Select a column size appropriate for the amount of crude material. A 40g silica column is suitable for a 1g crude sample.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexanes:EtOAc).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Automated systems typically handle this step.
-
Equilibrate the packed column by flushing with 2-3 column volumes (CV) of the mobile phase.
Step 3: Sample Loading
-
Dissolve the 1g crude sample in a minimal amount of dichloromethane (DCM), typically 2-3 mL. DCM is a good choice for dissolving moderately polar compounds and is compatible with the non-polar mobile phase.[13]
-
Alternatively, for optimal band sharpness, perform a "dry loading":
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2g) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.
-
Carefully add this powder to the top of the equilibrated column bed.
-
Step 4: Elution and Fraction Collection
-
Begin the elution with the mobile phase determined from the TLC analysis.
-
Isocratic Elution: Run the entire purification with a constant mobile phase composition (e.g., 90:10 Hexanes:EtOAc). This is suitable if the impurities are well-separated from the product on the TLC plate.
-
Gradient Elution: For more complex mixtures, a gradient can improve separation and reduce run time.[14][15] A shallow gradient could be:
-
Hold at 5% EtOAc in Hexanes for 2 CV.
-
Ramp from 5% to 15% EtOAc over 10 CV.
-
Hold at 15% EtOAc for 2 CV.
-
-
Collect fractions of a consistent volume throughout the run. The automated system's UV detector will show peaks as compounds elute.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot the crude material, the target compound, and several fractions on the same plate.
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Data Summary and Expected Results
The following table outlines the expected chromatographic behavior and parameters for a successful purification.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard for normal-phase purification of moderately polar organic molecules. |
| Mobile Phase | Hexanes / Ethyl Acetate | Provides a wide polarity range, low cost, and good resolution for many compounds. |
| Optimal TLC R_f | ~0.30 in 90:10 Hexanes:EtOAc | Ensures the product elutes in an optimal volume, separating it from impurities.[10] |
| Elution Order | 1. Cyclopropylmethyl bromide (non-polar) 2. Product (moderate polarity) 3. 3-(trifluoromethyl)phenol (polar) | Compounds elute in order of increasing polarity in a normal-phase system. |
| Detection | UV at 254 nm | The aromatic ring of the trifluoromethylbenzene moiety is UV-active. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the eluent system using TLC. Try a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Elutes Too Slowly | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase. |
| Tailing Peaks | Sample is too acidic/basic; strong interaction with silica. | Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). |
| Sample solvent is too strong. | Use a weaker solvent for sample loading or switch to a dry loading technique. |
Conclusion
The protocol described provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By systematically determining the optimal mobile phase composition through TLC and adhering to proper column packing and sample loading techniques, researchers can consistently obtain this valuable intermediate in high purity, facilitating subsequent steps in drug discovery and development workflows.
References
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]
-
Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography (TLC). Retrieved from [Link]
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King Group. Successful Flash Chromatography. University of Sheffield. Retrieved from [Link]
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Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]
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Organic Chemistry at CU Boulder. Column Chromatography. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
SiliCycle. (2021, October 8). FAQ What is the relationship between retention factor and column volume [Video]. YouTube. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Trifluoromethylated Aromatic Ethers
Introduction
The introduction of a trifluoromethyl group (–CF₃) or a trifluoromethoxy group (–OCF₃) into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by these moieties—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make them highly sought-after in the design of novel pharmaceuticals and functional materials.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary experimental procedures for the synthesis of trifluoromethylated aromatic ethers, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Strategic Approaches to O-CF₃ Bond Formation
The synthesis of aryl trifluoromethyl ethers can be broadly categorized into several key strategies. The choice of method often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction. Here, we will explore three major approaches:
-
Copper-Catalyzed O-Trifluoromethylation of Phenols: A modern and widely used method that leverages the power of transition metal catalysis.
-
Electrophilic O-Trifluoromethylation using Hypervalent Iodine Reagents: Employing reagents like Togni's reagent for the direct trifluoromethylation of hydroxyl groups.
-
Emerging Methodologies: Photoredox and Electrochemical Synthesis: Highlighting cutting-edge, mild, and often highly selective techniques.
Copper-Catalyzed O-Trifluoromethylation of Phenols (Ullmann-Type Coupling)
Copper-catalyzed cross-coupling reactions, reminiscent of the classical Ullmann condensation, have emerged as a robust and versatile method for the synthesis of aryl trifluoromethyl ethers from phenols.[3][4] This approach typically involves the reaction of a phenol with a trifluoromethyl source in the presence of a copper catalyst.
Mechanistic Rationale
The currently accepted mechanism for the copper-catalyzed trifluoromethylation of phenols generally proceeds through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-phenoxide species, followed by oxidative addition of a trifluoromethyl source to the copper center, and finally, reductive elimination to form the desired C-O bond and regenerate the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed O-trifluoromethylation of phenols.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Phenols with Togni's Reagent
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of a substituted phenol using Togni's Reagent II.
Materials:
-
Substituted Phenol (1.0 mmol)
-
Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 mmol)[5][6]
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the substituted phenol (1.0 mmol), Togni's Reagent II (1.2 mmol), and Copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Anhydrous and Degassed Solvent: Water can react with the reagents and intermediates, leading to lower yields. Degassing removes dissolved oxygen which can also interfere with the catalytic cycle.
-
Togni's Reagent II: A stable, crystalline solid that serves as an electrophilic trifluoromethyl source.[7]
-
CuI: A common and effective copper(I) catalyst for this transformation.[8]
| Parameter | Value/Condition | Rationale |
| Temperature | Room Temperature | Mild conditions that are tolerated by a wide range of functional groups. |
| Reaction Time | 12-24 hours | Typically sufficient for high conversion. |
| Stoichiometry | Slight excess of Togni's reagent | Ensures complete consumption of the starting phenol. |
Electrophilic O-Trifluoromethylation with Hypervalent Iodine Reagents
Hypervalent iodine reagents, particularly Togni's reagents, are powerful tools for the direct electrophilic trifluoromethylation of various nucleophiles, including phenols.[6] These reactions can often be performed under metal-free conditions, which can be advantageous in certain synthetic contexts.
Protocol 2: Metal-Free O-Trifluoromethylation of N-Heteroaromatic Phenols
This protocol outlines a procedure for the trifluoromethylation of N-heteroaromatic phenols, which are important scaffolds in many biologically active molecules.
Materials:
-
N-Heteroaromatic Phenol (e.g., 2-hydroxypyridine) (1.0 mmol)
-
Togni's Reagent II (1.5 mmol)
-
Nitromethane (MeNO₂) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the N-heteroaromatic phenol (1.0 mmol) in nitromethane (5 mL).
-
Add Togni's Reagent II (1.5 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel to yield the desired heteroaryl trifluoromethyl ether.
Causality of Experimental Choices:
-
Togni's Reagent II: Acts as an electrophilic "CF₃⁺" synthon.[7]
-
Nitromethane: A polar solvent that facilitates the dissolution of the reagents and promotes the reaction.
-
Elevated Temperature: Provides the necessary activation energy for the reaction in the absence of a metal catalyst.
-
Air Atmosphere: This reaction is generally tolerant to air, simplifying the experimental setup.[9]
Emerging Methodologies: Photoredox and Electrochemical Synthesis
Recent advances in synthetic organic chemistry have led to the development of photoredox and electrochemical methods for trifluoromethylation. These techniques offer mild reaction conditions, high selectivity, and are often more environmentally benign.[10][11]
Electrochemical O-Trifluoromethylation
Electrochemical synthesis provides a reagent-free method for oxidation and reduction, avoiding the use of stoichiometric chemical oxidants. The direct anodic oxidation of phenols and a trifluoromethyl source can generate the corresponding radicals, which then combine to form the desired product.
Sources
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Application Notes and Protocols for the Medicinal Chemistry Evaluation of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Introduction: Deconstructing a Novel Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The novel scaffold, 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, presents an intriguing convergence of two such motifs: the trifluoromethyl group and the cyclopropylmethoxy moiety. While this specific molecule is not extensively documented in public literature, its constituent parts suggest a rich potential for biological activity.
The trifluoromethyl (CF3) group is an indispensable tool in the medicinal chemist's arsenal, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets through potent electronic effects.[1][2] Its incorporation can block sites of metabolism, increase bioavailability, and fine-tune a molecule's pKa.[2][3] Notable drugs containing this group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[4]
The cyclopropyl group , often introduced as a cyclopropylmethoxy linker, is prized for its conformational rigidity and unique electronic properties.[5][6] It can serve as a bioisostere for alkenes or gem-dimethyl groups, locking a molecule into a bioactive conformation which can lead to enhanced potency and selectivity.[6][7] This small, strained ring system is found in numerous FDA-approved drugs, where it often contributes to improved metabolic stability and reduced off-target effects.[5][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound. We will treat this compound as a novel chemical entity (NCE), outlining a strategic workflow from synthesis and characterization to a full suite of in vitro biological and safety profiling assays. The protocols herein are designed to be self-validating, providing not just the steps, but the scientific rationale to empower researchers to generate a robust data package for this promising scaffold.
Part 1: Synthesis and Characterization
The first critical step in evaluating any NCE is to establish a reliable synthetic route and confirm the identity and purity of the resulting compound. For this compound, a Williamson ether synthesis provides a direct and efficient approach.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic substitution of a halide by an alkoxide, a fundamental and robust transformation in organic chemistry.
Caption: Proposed Williamson ether synthesis of the target compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3-(Trifluoromethyl)phenol
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to make a ~0.2 M solution.
-
Addition of Alkylating Agent: While stirring, add cyclopropylmethyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (2x) to remove any unreacted phenol, water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization Protocol
Objective: To confirm the structure, identity, and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the cyclopropyl protons (multiplets, ~0.3-0.7 ppm), methylene protons (doublet, ~3.9 ppm), and aromatic protons (multiplets, ~7.0-7.5 ppm). Integration should match the expected proton count. |
| ¹³C NMR | Structural confirmation | Signals for the cyclopropyl, methylene, and aromatic carbons, including the characteristic quartet for the CF₃ carbon. |
| ¹⁹F NMR | Confirmation of CF₃ group | A singlet around -62 ppm (relative to CFCl₃). |
| Mass Spec (HRMS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₁₁H₁₁F₃O. |
| HPLC | Purity assessment | A single major peak, indicating >95% purity, which is the standard for compounds used in biological assays. |
Part 2: Rationale and In Vitro Evaluation Strategy
With a pure, characterized compound in hand, the next phase is to systematically probe its biological activity and safety profile. This is achieved through a tiered screening cascade.
Medicinal Chemistry Rationale & Potential Targets
The combination of a rigid cyclopropyl linker and a metabolically robust trifluoromethyl-substituted aromatic ring suggests several potential applications:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][3] The cyclopropyl group is also less prone to metabolism than a comparable isopropyl or alkene moiety.[5]
-
Increased Binding Affinity: The potent electron-withdrawing nature of the CF₃ group can alter the electronics of the benzene ring, potentially leading to stronger dipole-dipole or hydrogen bonding interactions with a protein target.[1][9]
-
Improved Membrane Permeability: The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve oral absorption.[2]
Given these properties, derivatives of 3-(trifluoromethyl)benzaldehyde have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[10] Furthermore, trifluoromethyl quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) like EGFR.[11] Therefore, a primary screening campaign against a panel of cancer cell lines and key kinases is a logical starting point.
The In Vitro Screening Cascade
The goal of the screening cascade is to efficiently identify promising compounds and eliminate those with undesirable properties early, a "fail early, fail cheap" strategy.[12][13]
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- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 8. tandfonline.com [tandfonline.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemijournal.com [chemijournal.com]
- 12. international-biopharma.com [international-biopharma.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structural features—a cyclopropylmethoxy group and a trifluoromethyl-substituted phenyl ring—impart desirable physicochemical properties to target molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The cyclopropylmethoxy moiety introduces a degree of conformational rigidity and can positively influence pharmacokinetic profiles. These attributes have made this compound a sought-after precursor in the development of novel therapeutics, most notably in the synthesis of Selective Androgen Receptor Modulators (SARMs).
This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and insights into its utility in the synthesis of complex organic molecules.
PART 1: Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-(trifluoromethyl)phenol with a suitable cyclopropylmethyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and displaces the halide from the cyclopropylmethyl electrophile.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)phenol
-
(Bromomethyl)cyclopropane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone or DMF (10-15 mL per gram of phenol).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add (bromomethyl)cyclopropane (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, and wash the filter cake with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (20-30 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by vacuum distillation, to afford this compound as a pure compound.
-
Characterization Data (Expected):
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.45 (m, 1H), 7.10-7.20 (m, 3H), 3.90 (d, 2H), 1.25-1.35 (m, 1H), 0.60-0.70 (m, 2H), 0.35-0.45 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.8, 131.8 (q, J = 32 Hz), 129.8, 123.8 (q, J = 272 Hz), 117.5, 111.8, 111.5, 72.8, 10.3, 3.2 |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -62.5 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
PART 2: Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
This compound is a crucial intermediate in the synthesis of a class of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, aiming to provide the anabolic benefits of androgens (e.g., on muscle and bone) with reduced androgenic side effects on tissues like the prostate.[1][2]
The general synthetic strategy often involves the coupling of a substituted aniline derivative with a chiral epoxide, followed by the introduction of the 1-(cyclopropylmethoxy)-3-(trifluoromethyl)phenyl moiety via an ether linkage.
Diagram 2: General SARM Synthesis Workflow
Caption: A representative pathway for the synthesis of a SARM utilizing a derivative of the title building block.
Illustrative Protocol 2: Synthesis of a SARM Intermediate
This protocol describes a plausible synthetic route to a key intermediate in the synthesis of a SARM, starting from this compound. This is an illustrative example based on known synthetic strategies for this class of molecules.
Step 2a: Synthesis of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid
This intermediate can be prepared from this compound through functionalization of the aromatic ring, for example, via lithiation followed by carboxylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in dry THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Crush dry ice into a powder and add it in small portions to the reaction mixture. A significant exotherm may be observed. Continue stirring and allow the mixture to slowly warm to room temperature overnight.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Acidify the mixture to pH 1-2 with aqueous HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2b: Amide Coupling to form a SARM Precursor
The synthesized carboxylic acid can then be coupled with a suitable amine fragment, which is typically prepared separately, to form the final SARM molecule.
Materials:
-
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid
-
(S)-3-(4-Aminophenoxy)-2-hydroxy-2-methylpropanamide (or similar amine fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or DMF
Procedure:
-
Reaction Setup: To a solution of 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid (1.0 eq.) in dry DCM or DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the amine fragment (1.0 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final SARM compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein offer a practical guide for its preparation and demonstrate its application in the synthesis of medicinally relevant molecules such as SARMs. The unique combination of the cyclopropylmethoxy and trifluoromethylphenyl moieties will likely continue to inspire the design and synthesis of new chemical entities with tailored biological activities.
References
-
Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06002. [Link]
-
Gao, W., & Dalton, J. T. (2007). Ostarine (GTx-024, S-22): a potential treatment for cancer cachexia. Future Oncology, 3(2), 125-128. [Link]
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Application Notes and Protocols for the Introduction of Cyclopropylmethoxy Groups into Aromatic Rings
Introduction: The Strategic Value of the Cyclopropylmethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Its unique stereoelectronic profile—a consequence of its strained three-membered ring structure—imparts a range of desirable attributes, including increased metabolic stability, enhanced potency, and improved solubility.[5][6] When incorporated as a cyclopropylmethoxy (-OCH₂-c-Pr) group on an aromatic ring, these benefits are extended, offering a versatile substituent for fine-tuning the properties of a lead compound. This moiety can act as a rigid, metabolically robust alternative to more flexible alkyl ethers, often leading to improved oral bioavailability and a more favorable safety profile.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for introducing the cyclopropylmethoxy group into aromatic systems. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights into the causality behind experimental choices, and provide detailed, step-by-step protocols for the most common and effective methods.
Core Synthetic Strategies: A Comparative Overview
The introduction of a cyclopropylmethoxy group onto an aromatic ring can be accomplished through several key synthetic transformations. The choice of method is often dictated by the substrate's electronic properties, the presence of other functional groups, and desired scale of the reaction. The most prevalent and effective methods include:
-
Williamson Ether Synthesis: A classic and straightforward method involving the reaction of a phenoxide with a cyclopropylmethyl halide.
-
Ullmann Condensation: A copper-catalyzed cross-coupling of a phenol with an aryl halide, adaptable for ether synthesis.
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling of an aryl halide or triflate with cyclopropylmethanol.
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of a phenol with a cyclopropylboronic acid derivative.
The following sections will provide a detailed exploration of each of these methods, including their mechanisms, advantages, limitations, and detailed experimental protocols.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers.[9] It proceeds via an SN2 reaction between an alkali metal phenoxide and an alkyl halide.[10] For the introduction of a cyclopropylmethoxy group, this involves the reaction of a substituted phenol with a cyclopropylmethyl halide (e.g., bromide or chloride).
Mechanism and Rationale
The reaction is initiated by the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the cyclopropylmethyl halide in a concerted SN2 fashion, displacing the halide and forming the desired aryl cyclopropylmethyl ether.
dot
Caption: Williamson Ether Synthesis Mechanism.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Simple and cost-effective reagents. | Can require harsh basic conditions. |
| Generally high yielding for electron-poor phenols. | Limited scope for sterically hindered phenols. |
| Straightforward workup and purification. | Potential for C-alkylation as a side reaction. |
Detailed Experimental Protocol: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene
This protocol details the synthesis of 1-(cyclopropylmethoxy)-4-nitrobenzene from 4-nitrophenol and cyclopropylmethyl bromide.
Materials:
-
4-Nitrophenol
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and N,N-dimethylformamide (40 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Add cyclopropylmethyl bromide (1.62 g, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(cyclopropylmethoxy)-4-nitrobenzene.
Method 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds, providing an alternative to the Williamson ether synthesis, particularly for less reactive aryl halides.[11] While traditionally used for the synthesis of diaryl ethers, it can be adapted for the preparation of alkyl aryl ethers.
Mechanism and Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.[11] Reductive elimination from this intermediate yields the desired ether and regenerates the copper(I) catalyst.
dot
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Williamson Ether Synthesis with Electron-Deficient Phenols
Welcome to our dedicated technical support center for the Williamson ether synthesis, with a specialized focus on navigating the challenges posed by electron-deficient phenols. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic yet often temperamental reaction for the synthesis of aryl ethers. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific rigor and practical success.
Introduction: The Challenge of Electron-Deficient Phenols
The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[1][2][3] While robust for many substrates, the synthesis of aryl ethers from electron-deficient phenols presents a significant hurdle. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) on the aromatic ring increases the acidity of the phenolic proton but simultaneously decreases the nucleophilicity of the resulting phenoxide ion. This diminished reactivity can lead to sluggish reactions, low yields, and a host of side reactions. This guide provides a structured approach to troubleshooting these specific issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with an electron-deficient phenol is not proceeding, or the yield is very low. What is the most likely cause?
A1: The primary culprit is often the reduced nucleophilicity of the electron-deficient phenoxide. While the phenol is more acidic and readily deprotonated, the resulting negative charge on the oxygen is delocalized and stabilized by the electron-withdrawing groups, making the phenoxide a weaker nucleophile. To overcome this, you may need to employ more forcing reaction conditions or enhance the reactivity of your electrophile.
Q2: What is the best choice of base for deprotonating an electron-deficient phenol?
A2: Due to their increased acidity (lower pKa), electron-deficient phenols can often be deprotonated with weaker bases than their electron-rich counterparts. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even potassium hydroxide (KOH) are frequently sufficient and can help minimize side reactions.[1][4] The choice of base can also influence the reaction rate and selectivity.
Q3: I am observing the formation of an alkene byproduct. How can I minimize this?
A3: Alkene formation is a classic sign of a competing E2 elimination reaction.[1][5] This is particularly problematic with secondary and tertiary alkyl halides.[1][5][6] To favor the desired SN2 pathway, consider the following:
-
Use a primary alkyl halide: This is the most effective way to avoid elimination.[1][2][5]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[1][5]
-
Choose a less sterically hindered base: If possible, although with phenols, the nucleophile itself is the base for the E2 reaction.
Q4: Besides the desired O-alkylation, I am seeing products resulting from C-alkylation. How can I prevent this?
A4: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] C-alkylation is a common side reaction, particularly at the ortho and para positions.[1] To favor O-alkylation:
-
Use polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile are highly recommended.[1][4][7] They solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and reactive.[8][9][10]
-
Consider the counter-ion: Larger, softer cations like cesium (Cs⁺) can sometimes favor O-alkylation.
In-Depth Troubleshooting Guides
Guide 1: Low or No Conversion
When faced with a stalled reaction, a systematic approach to diagnosing the issue is crucial.
Caption: A decision tree for troubleshooting low conversion in Williamson ether synthesis.
Phase-transfer catalysis (PTC) can be a powerful tool for accelerating sluggish Williamson ether syntheses, especially with poorly soluble phenoxide salts.[11][12] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[12]
Step-by-Step Protocol:
-
Reagent Setup: In a round-bottom flask, combine the electron-deficient phenol (1.0 eq.), the primary alkyl halide (1.1-1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (0.05-0.1 eq.).
-
Solvent and Base: Add a suitable organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 50-80 °C). Vigorous stirring is essential to maximize the interfacial area.
-
Monitoring: Track the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.
Guide 2: Managing Side Reactions
Even when the reaction proceeds, selectivity can be a major issue.
The choice of solvent has a profound impact on the regioselectivity of phenoxide alkylation.[1]
| Solvent | Type | Dielectric Constant (ε) | Typical O/C Alkylation Ratio | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Solvates the cation, leaving a "naked," highly reactive oxygen anion.[1][8][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | Similar to DMF, promotes O-alkylation.[1][8][9] |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | Effective, but may be less so than DMF or DMSO for challenging substrates.[1][7] |
| Ethanol | Polar Protic | 24.5 | Low | Solvates the phenoxide via hydrogen bonding, reducing oxygen's nucleophilicity and favoring C-alkylation.[8][13][14] |
| Water | Polar Protic | 80 | Very Low | Strong hydrogen bonding severely hinders O-alkylation.[8][13] |
Note: Ratios are illustrative and depend heavily on the specific substrate, electrophile, and counter-ion.
Alternative Synthetic Strategies
When the Williamson ether synthesis proves intractable, even after extensive troubleshooting, it is prudent to consider alternative methods.
The Mitsunobu reaction offers a powerful alternative for forming C-O bonds under mild conditions, particularly when the SN2 pathway is disfavored.[15][16][17] It converts a primary or secondary alcohol into a good leaving group in situ, which is then displaced by the phenol.[15][17]
Reaction Scheme: Phenol + Alcohol + PPh₃ + DEAD/DIAD → Aryl Ether + Ph₃P=O + Reduced Azodicarboxylate
Key Considerations:
-
Acidity: The reaction works best with acidic nucleophiles (pKa < 13), making electron-deficient phenols suitable candidates.[11][15]
-
Steric Hindrance: While generally tolerant, sterically hindered substrates can be challenging.[11]
-
Workup: The separation of the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate can be difficult.
Caption: Decision-making workflow for selecting an alternative ether synthesis method.
For the synthesis of diaryl ethers or when the alkylating agent is an aryl halide, the Buchwald-Hartwig amination methodology has been extended to C-O bond formation.[18][19] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and milder conditions compared to classical methods like the Ullmann condensation.[20]
Reaction Scheme: Aryl Halide/Triflate + Phenol + Pd Catalyst + Ligand + Base → Diaryl Ether
Key Components:
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are required.[21]
-
Base: A non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is typically used.[21]
-
Scope: This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the phenol.[18]
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]
- Unknown Source. (n.d.). Williamson Ether Synthesis.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Careers360. (n.d.). Williamson Ether Synthesis: Mechanism, Uses and Limitations. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
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- 21. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and optimized synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule is the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide.
While the Williamson ether synthesis is a staple in organic chemistry, its success is highly dependent on carefully controlled reaction conditions. This guide will address common challenges and provide evidence-based solutions to optimize your synthetic outcomes.
Reaction Overview: Williamson Ether Synthesis
The fundamental transformation involves the deprotonation of 3-(trifluoromethyl)phenol to form the corresponding phenoxide, which then undergoes an SN2 reaction with cyclopropylmethyl bromide.
Technical Support Center: Synthesis of Trifluoromethylated Ethers
Introduction
The trifluoromethoxy (-OCF3) group is a substituent of growing importance in modern drug discovery and materials science. Its unique electronic properties—strong electron-withdrawing character without the π-donating effects of a methoxy group—and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthesis of trifluoromethylated ethers is frequently plagued by competing side reactions that can diminish yields, complicate purification, and impede the development of valuable compounds.
This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate the common challenges encountered during O-trifluoromethylation. We will explore the mechanistic origins of key side reactions and offer field-proven strategies to favor the formation of the desired ether product.
Troubleshooting Guide: Common Side Reactions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during experimentation.
Q1: I'm observing significant C-trifluoromethylation of my phenol substrate instead of the desired O-trifluoromethylation. How can I improve selectivity?
A1: This is a classic regioselectivity challenge arising from the ambident nucleophilic nature of the phenoxide ion. The negative charge is delocalized across both the oxygen atom and the aromatic ring (particularly the ortho and para positions). Electrophilic trifluoromethylating reagents can therefore attack either site.
Causality & Mechanism: With reagents like Togni's hypervalent iodine compounds, trifluoromethylation of phenols can readily occur at the electron-rich positions of the aromatic ring, leading to trifluoromethylcyclohexadienones or, after tautomerization, trifluoromethylphenols.[4][5][6] This side reaction is often competitive with, or even faster than, attack at the oxygen atom.
Troubleshooting Strategies:
-
Substrate Modification (Steric Hindrance): The most effective strategy is to use substrates where the ortho and para positions are already substituted. For example, 2,4,6-trimethylphenol shows a higher (though not exclusive) propensity for O-trifluoromethylation because the positions of highest electron density on the ring are sterically blocked.[4][5]
-
Choice of Base and Solvent: The counter-ion of the base and the solvent can influence the reactivity of the phenoxide. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF can favor O-alkylation by creating a more "naked" and highly reactive oxygen anion.[7]
-
Reagent Selection: While Togni and Umemoto reagents are powerful, they are highly electrophilic and can be less selective.[6][8] For particularly sensitive aromatic substrates, exploring alternative multi-step routes, such as those involving the conversion of a phenol to a chlorothionoformate followed by fluorination, may be necessary, although these methods involve hazardous intermediates.[1][3]
Q2: My reaction with a secondary alcohol is primarily yielding an alkene byproduct. What is causing this and how can I minimize it?
A2: You are encountering a competing E2 (elimination) reaction. This is a common side reaction in syntheses that proceed via an SN2-like mechanism, including the Williamson ether synthesis and analogous trifluoromethylations.[7][9][10]
Causality & Mechanism: The alkoxide generated from your alcohol is not only a good nucleophile but also a strong base. With secondary (and especially tertiary) substrates, the alkoxide can abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, leading to the formation of a double bond and eliminating the leaving group.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the rate of elimination.[7][11] | Run the reaction at 0 °C or room temperature for a longer duration instead of heating to 50-100 °C. |
| Choice of Base | A bulky, non-nucleophilic base can be less effective at proton abstraction for elimination. However, for O-trifluoromethylation, the alcohol must first be deprotonated. The key is often in the reaction conditions post-deprotonation. | Use a strong base like NaH to form the alkoxide irreversibly, then add the trifluoromethylating agent at a reduced temperature.[7][10] |
| Solvent Selection | Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SN2 reactions by solvating the cation, leaving the anion more nucleophilic and less basic.[7] | Switch from protic solvents (like the alcohol itself) to a polar aprotic solvent like DMF or acetonitrile. |
Q3: My yield is very low, and I suspect my trifluoromethylating agent is decomposing. How can I prevent this?
A3: Trifluoromethylating agents, particularly electrophilic ones, can be sensitive to moisture, nucleophiles, and thermal instability. Their decomposition can lead to inactive species or unwanted byproducts like trifluoromethane (CF3H).
Causality & Mechanism:
-
Hydrolysis: Many reagents react with trace amounts of water in the solvent or on the glassware, leading to their decomposition.[12]
-
Radical Pathways: Some reagents, especially under thermal or photochemical stress, can decompose via radical pathways, which may not lead to the desired product.[13][14]
-
Decomposition of Nucleophilic CF3- Sources: Anionic sources like TMSCF3 can be unstable and decompose into a fluoride anion and difluorocarbene, which can lead to a different set of byproducts.[15]
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Proper Reagent Handling: Store reagents according to the manufacturer's instructions, typically in a desiccator or glovebox. Avoid repeated exposure to the atmosphere.
-
Controlled Temperature: Add the reagent slowly at a lower temperature (e.g., 0 °C) to manage any exothermic processes and minimize thermal decomposition.
-
Avoid Contaminants: Ensure the starting materials are pure and free from contaminants that could act as catalyst poisons or trigger decomposition.[16][17][18] Impurities like sulfur compounds can poison metal catalysts sometimes used in these reactions.[16]
Frequently Asked Questions (FAQs)
-
Q: Which electrophilic reagent is best for my primary aliphatic alcohol?
-
A: Togni's hypervalent iodine reagents, particularly when activated by a catalytic amount of a Lewis acid like Zn(NTf2)2 or Zn(OTf)2, are highly effective for the O-trifluoromethylation of primary and secondary aliphatic alcohols.[2][6][8][19][20] The reaction often proceeds smoothly and in high yield, sometimes using the alcohol itself as the solvent.[8][19]
-
-
Q: How can I remove the dibenzothiophene byproduct from my reaction using an Umemoto reagent?
-
A: The sulfonated or nitrated derivatives of Umemoto's reagents were specifically designed to overcome this challenge. The resulting sulfonated dibenzothiophene byproducts are more polar and can often be removed more easily during aqueous workup or column chromatography.[8] For the original reagent, careful column chromatography is typically required.
-
-
Q: Can tertiary alcohols be O-trifluoromethylated directly?
-
A: Direct O-trifluoromethylation of tertiary alcohols is extremely challenging and generally unsuccessful with common electrophilic reagents.[6][8] This is due to severe steric hindrance and the high propensity for elimination (E2) reactions under basic conditions. Alternative synthetic strategies are usually required.
-
Visualized Mechanisms & Workflows
Reaction Pathways Diagram
The following diagram illustrates the desired O-trifluoromethylation pathway for a phenol versus the two most common competing side reactions: C-trifluoromethylation and reagent hydrolysis.
Caption: Competing pathways in the trifluoromethylation of phenols.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve low-yield O-trifluoromethylation reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Validated Protocol: O-Trifluoromethylation of a Primary Alcohol
This protocol is a general guideline for the trifluoromethylation of a primary aliphatic alcohol using a Togni-type reagent, adapted from established procedures.[2][6][8]
Materials:
-
Primary aliphatic alcohol (1.0 mmol)
-
Togni Reagent II (1-Trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][7][21]iodoxole) (1.1 mmol, 1.1 equiv)
-
Zinc(II) bis(trifluoromethanesulfonyl)imide [Zn(NTf2)2] (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM), if the alcohol is a solid (approx. 2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add the primary alcohol (1.0 mmol) and Zn(NTf2)2 (0.05 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent (If Needed): If the alcohol is a solid, add anhydrous DCM (2 mL) via syringe. If the alcohol is a liquid, it can often serve as the solvent.
-
Reagent Addition: In a single portion, add the Togni Reagent II (1.1 mmol) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethyl ether.
Rationale for Key Steps:
-
Zn(NTf2)2 Catalyst: The Lewis acidic zinc salt activates the Togni reagent, facilitating the transfer of the electrophilic CF3 group to the oxygen nucleophile of the alcohol.[2][6]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the Togni reagent, which would reduce the yield and generate byproducts.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. ResearchGate. Retrieved from [Link]
-
Matoušek, V., Togni, A., & Juríček, M. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 113(5), 3475–3512. Retrieved from [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]
-
Zhang, C. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Retrieved from [Link]
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Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(1), 1–25. Retrieved from [Link]
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Charpentier, J., Früh, N., & Togni, A. (2014). Trifluoromethylations involving hypervalent iodine reagents and proposed reactive intermediates. ResearchGate. Retrieved from [Link]
-
Postigo, A. (2017). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Organic & Biomolecular Chemistry, 15(43), 9069–9086. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Stanek, K., Koller, R., & Togni, A. (2007). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. The Journal of Organic Chemistry, 72(20), 7678–7685. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
Togni, A., et al. (2007). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. The Journal of Organic Chemistry, 72(20), 7678-7685. Retrieved from [Link]
-
Shvartsberg, M. S. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23). Retrieved from [Link]
-
Quora. (2018). How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. Retrieved from [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 251, 109986. Retrieved from [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Retrieved from [Link]
-
Al-Mokhtar, M. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4), 569–587. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
MDPI. (2019). Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. Retrieved from [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. Retrieved from [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is A Catalyst Poison? [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]
-
Togni, A., et al. (2012). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Angewandte Chemie International Edition, 51(14), 3371-3374. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
YouTube. (2017). Catalytic Poisoning AutoCatalysis Negative Catalysis Episode #04. Retrieved from [Link]
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Technical Support Center: Optimizing Suzuki Coupling with Trifluoromethylated Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated (CF₃) substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful yet challenging transformations. The presence of a trifluoromethyl group significantly alters the electronic properties of the substrate, often leading to unexpected reactivity and the need for carefully optimized conditions.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and improve the yield and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a trifluoromethylated aryl halide giving a low yield?
A low yield in Suzuki couplings with CF₃-substituted aryl halides is a common issue stemming from the substrate's electronic nature. The strongly electron-withdrawing CF₃ group activates the aryl halide towards oxidative addition, which is generally favorable for the catalytic cycle.[1] However, this electron deficiency can also lead to several complications:
-
Decomposition of the Organoboron Reagent: Trifluoromethylated boronic acids can be unstable under basic reaction conditions and prone to protodeboronation, reducing the effective concentration of the nucleophilic partner.[2][3]
-
Competing Side Reactions: The high reactivity of the system can promote side reactions such as dehalogenation of the starting material or homocoupling of the boronic acid.[4]
-
Sluggish Reductive Elimination: While oxidative addition is often facilitated, the final reductive elimination step to form the C-C bond can be slow if the catalyst and ligand system is not optimal.
Q2: What is the best type of palladium catalyst to use for these reactions?
The choice of palladium source is critical. While standard Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) can be effective, they require in situ reduction to the active Pd(0) species. For challenging substrates like those containing a CF₃ group, consider using:
-
Pre-formed Pd(0) catalysts: Sources like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require a reduction step and can sometimes provide more consistent results.
-
Modern Palladacycle Precatalysts: Buchwald's G3 or G4 precatalysts are often more robust, air-stable, and efficient at generating the active monoligated Pd(0) species, which is crucial for efficient catalysis.[5]
Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?
For trifluoromethylated substrates, the stability of the boron reagent is paramount. While boronic acids are common, they can be susceptible to degradation.
-
Boronic Acids (R-B(OH)₂): Prone to protodeboronation and formation of inactive boroxine trimers, especially with electron-deficient arylboronic acids.[2]
-
Boronic Esters (e.g., R-Bpin): More stable than boronic acids and less prone to decomposition, making them a good choice for many applications.
-
Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, free-flowing solids with exceptional stability to air and moisture. They are an excellent alternative for challenging couplings, particularly with heteroaryl substrates, as they resist protodeboronation.[3][6]
Q4: Can the trifluoromethyl group itself react or decompose under Suzuki coupling conditions?
Yes, under certain conditions, C-F bond activation can occur, leading to defluorination or other unwanted side reactions.[7][8][9] While the C-F bonds in a CF₃ group are generally strong, the palladium catalyst can potentially interact with them, especially at high temperatures or with inappropriate ligand selection. This is a more significant concern with polyfluorinated substrates but should be considered when troubleshooting unexpected byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am running a Suzuki coupling between 4-bromo-trifluoromethylbenzene and phenylboronic acid, but I am only recovering my starting materials. What could be the problem?
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Solution: Ensure all reagents and the solvent are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before and during the reaction setup. Consider using a more robust precatalyst, such as a Buchwald palladacycle.[5]
-
-
Suboptimal Ligand: The ligand may not be suitable for this specific transformation. Trifluoromethylated substrates are electron-deficient and often require specific types of ligands to facilitate all steps of the catalytic cycle.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and the often rate-limiting reductive elimination step.[10] Increasing the steric bulk of the phosphine ligand has been shown to enhance the rate of aryl-CF₃ coupling.[11]
Ligand Family Recommended Ligands Key Features Buchwald Biaryl Phosphines XPhos, SPhos, RuPhos Bulky and electron-rich, excellent for challenging couplings.[10] Ferrocenyl Phosphines DtBPF, DiPrPF Highly effective for promoting reductive elimination.[11] Trialkylphosphines P(t-Bu)₃, PCy₃ Very electron-rich, can be effective for electron-deficient substrates.[12] -
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid for transmetalation. Its strength and solubility in the chosen solvent are key.
-
Solution: Perform a screen of bases and solvents. For CF₃-substrates, a common starting point is K₂CO₃ in a solvent mixture like dioxane/water. If that fails, consider a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Anhydrous conditions with a base like K₃PO₄ in toluene or dioxane can sometimes be effective, especially when using stable boronic esters or trifluoroborates.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am getting a mixture of my desired product, a homocoupled biaryl from my boronic acid, and dehalogenated starting material. How can I improve the selectivity?
Troubleshooting Workflow for Side Product Formation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Sources
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- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Purifying Fluorinated Organic Compounds
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The unique physicochemical properties conferred by fluorine make organofluorine compounds invaluable in modern chemistry, yet these same properties can present significant hurdles during purification.[1][2] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome these challenges in your daily laboratory work.
Our philosophy is grounded in explaining the "why" behind the "how." By understanding the fundamental principles governing the behavior of fluorinated molecules, you can move beyond rote memorization of protocols and intelligently design effective purification strategies.
Diagram: The Purification Decision Tree for Fluorinated Compounds
This workflow provides a general framework for selecting an appropriate purification strategy based on the properties of your fluorinated compound.
Caption: A decision-making workflow for purifying fluorinated compounds.
Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of purification, but the unique properties of fluorinated compounds can lead to frustrating outcomes.[2] Here, we address common issues and their underlying causes.
Q1: Why am I seeing severe peak tailing for my fluorinated amine compound on a standard silica gel column?
A1: This is a classic problem arising from strong secondary interactions between the basic amine and acidic silanol groups on the silica surface.[3] For fluorinated amines, this effect can be amplified.
-
The "Why": The electron-withdrawing nature of fluorine atoms can decrease the basicity of the amine, but strong dipole-dipole interactions and hydrogen bonding can still occur with the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a competing base to your eluent, such as 0.1-1% triethylamine. This will occupy the active silanol sites, preventing your compound from sticking.[3]
-
Use a Deactivated Column: Employ an end-capped column where the free silanol groups have been minimized.[3]
-
Adjust pH: For reversed-phase chromatography, operating at a pH at least 2 units away from your compound's pKa will ensure it's in a single ionic state, leading to sharper peaks.[4]
-
Q2: My fluorinated compounds are co-eluting or have very poor separation in flash chromatography, even though they have different numbers of fluorine atoms. What's going on?
A2: While it seems intuitive that more fluorine atoms should drastically change polarity, this is not always the case. Separation is often more dependent on the overall fluorine content percentage and the molecule's overall change in dipole moment and shape rather than just the number of fluorine atoms.[5]
-
The "Why": Fluorine's high electronegativity can lead to strong intramolecular and intermolecular interactions that affect how the molecule interacts with the stationary phase.[2] Sometimes, adding a fluorine atom has a surprisingly small effect on the overall polarity, especially in a large molecule.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen a wider range of solvent systems. Consider switching from traditional hexane/ethyl acetate to systems involving dichloromethane, diethyl ether, or even small amounts of methanol for more polar compounds.
-
Alternative Stationary Phases: If silica isn't providing selectivity, consider other options.
-
Fluorinated Stationary Phases: These can offer alternative selectivity for fluorinated compounds through fluorous-fluorous interactions.[6]
-
Alumina (Neutral or Basic): Can be effective for compounds that are sensitive to acidic silica.
-
-
Temperature as a Variable: For HPLC, increasing the column temperature can improve separation efficiency for some fluorinated molecules.[5]
-
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Strong secondary interactions with silica. | Add a mobile phase modifier (e.g., triethylamine for bases, acetic acid for acids). Use an end-capped column.[3][4] |
| No Elution of Compound | Compound is too polar and irreversibly adsorbed. | Increase mobile phase polarity. For highly polar compounds, consider HILIC or reversed-phase chromatography.[4] |
| Compound Degradation on Column | Compound is unstable on acidic silica. | Deactivate the silica with a base (e.g., triethylamine). Use a less acidic stationary phase like alumina or florisil. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining high-purity solid compounds, but fluorinated molecules can be reluctant to crystallize.[1][7]
Q1: My fluorinated compound "oils out" instead of forming crystals. How can I fix this?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.[8]
-
The "Why": The strong intermolecular forces in polar fluorinated compounds can make them prefer to remain in a disordered, liquid-like state rather than forming an ordered crystal lattice.[1]
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Introducing a seed crystal can also encourage crystallization.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then cool slowly.
-
Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Q2: I have very low recovery after recrystallization. What can I do to improve my yield?
A2: Low recovery typically means your compound has significant solubility in the solvent even at low temperatures.[3]
-
The "Why": The unique solubility profile of fluorinated compounds can make finding the ideal solvent with a high temperature coefficient challenging.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Solvent Screening: You may need to screen for a new solvent system where your compound has lower solubility at cold temperatures.
-
Evaporate Some Solvent: If you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.
-
Frequently Asked Questions (FAQs)
Q1: Does the position of fluorine in a molecule affect its purification?
A1: Absolutely. The position of fluorine can dramatically alter the molecule's dipole moment, pKa, and its ability to participate in hydrogen bonding. For instance, a trifluoromethyl group (-CF3) is strongly electron-withdrawing and can significantly impact the acidity or basicity of nearby functional groups, which in turn affects its chromatographic behavior.
Q2: Are there any special safety considerations when purifying fluorinated compounds?
A2: While the C-F bond is very strong, some fluorinated compounds can be unstable under certain conditions.[9][10] For example, β-fluoro carbonyl compounds can be unstable and eliminate HF.[10] Always handle fluorinating agents and their byproducts with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[11] Additionally, be aware of the potential toxicity of your specific compound and any byproducts.
Q3: How can I effectively remove acidic impurities like hydrogen fluoride (HF) from my reaction mixture?
A3: Acidic impurities are common in reactions involving fluorinating agents.[12] A simple and effective method is to wash the organic layer with a dilute aqueous basic solution, such as sodium bicarbonate or sodium carbonate. This will neutralize the acidic impurities, forming salts that will be partitioned into the aqueous layer. However, ensure your target compound is stable to basic conditions.
Q4: Can distillation be used to purify fluorinated organic compounds?
A4: Yes, distillation can be an effective technique, particularly for non-volatile impurities or when separating liquids with significantly different boiling points.[13] Fluorination often lowers the boiling point of a molecule compared to its non-fluorinated analog.[13] For high-boiling or thermally sensitive compounds, vacuum distillation is recommended to avoid decomposition.[13]
Q5: What is "fluorous chemistry," and how can it be used for purification?
A5: Fluorous chemistry leverages the unique property that highly fluorinated compounds are often soluble in fluorinated solvents but not in common organic solvents (the "like-dissolves-like" principle).[14] By attaching a "fluorous tag" (a highly fluorinated chain) to a molecule, you can perform a synthesis and then easily separate the tagged product from non-fluorinated reagents and byproducts using a fluorous solid-phase extraction (SPE) cartridge or a liquid-liquid extraction with a fluorous solvent.[14] The tag is then cleaved to yield the pure compound.
Diagram: Troubleshooting Chromatography Issues
Caption: Common chromatography problems and their solutions.
References
- Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- Milburn, Geoffrey. Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation. Water Environment Federation, 2023.
- Technical Support Center: Purification of Fluorinated Amine Compounds. Benchchem.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
- Purification of organic fluorine compounds. Google Patents.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
- Removal of fluorine from organic materials. Google Patents.
- Distillation process for fluorocarbons. Google Patents.
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
- Purification of Fluorine by Distillation. SciSpace.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
- Technical Support Center: Synthesis of Organofluorine Compounds. Benchchem.
- Purification of Fluorine by Distillation. Google Books.
-
Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. Available at: [Link]
- Recrystallization. University of California, Los Angeles.
-
Purification of Fluorine by Distillation. UNT Digital Library. Available at: [Link]
-
How To: Purify by Distillation. University of Rochester. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]
-
Does Distillation Effectively Remove PFAS from Drinking Water?. Living Whole. Available at: [Link]
- Troubleshooting guide for the fluorination of pyridinyl ethanone. Benchchem.
-
What are the methods to remove fluoride naturally or biologically?. ResearchGate. Available at: [Link]
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder.
- Several Problems of Flash Column Chromatography. Hawach.
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.. Semantic Scholar. Available at: [Link]
- Determination of Fluorides: Colorimetric Method after Distillation. Canada Commons.
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Available at: [Link]
-
Fluoride Removal from Aqueous Medium Using Biochar Produced from Coffee Ground. MDPI. Available at: [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Six key factors that impact flash chromatography. Biotage. Available at: [Link]
-
Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne Labs. Available at: [Link]
- Troubleshooting Purification Methods. Sigma-Aldrich.
-
Does Activated Carbon Remove Fluoride?. Chemistry For Everyone - YouTube. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. National Library of Medicine. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Molecules | Special Issue : Insights for Organofluorine Chemistry. MDPI. Available at: [Link]
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degradation pathways of cyclopropylmethyl ethers under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylmethyl (CPM) ethers. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of these compounds under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and manage the unique reactivity of the cyclopropylmethyl moiety.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common queries and concerns related to the handling and reaction of cyclopropylmethyl ethers.
FAQ 1: Why are my reactions with cyclopropylmethyl ethers yielding a mixture of unexpected products under acidic conditions?
This is a frequent challenge and stems from the inherent nature of the cyclopropylmethyl group. Under acidic conditions, the ether oxygen is protonated, leading to the formation of a cyclopropylmethyl carbocation. This carbocation is exceptionally stable due to the overlap of the cyclopropane ring's bonding orbitals with the empty p-orbital of the carbocationic center.[1][2] However, this stability comes with a high propensity for rearrangement. The cyclopropylmethyl cation exists in equilibrium with cyclobutyl and homoallyl cations.[3] Consequently, nucleophilic attack can occur at any of these cationic species, leading to a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives.[3]
FAQ 2: What is the expected stability of cyclopropylmethyl ethers under basic conditions?
Cyclopropylmethyl ethers, like other ethers such as cyclopentyl methyl ether (CPME), are generally stable under a wide range of basic conditions, including aqueous hydroxides and alkoxides.[4][5] They are significantly more stable towards strong bases like n-butyllithium (n-BuLi) compared to ethers like tetrahydrofuran (THF).[4] However, under forcing conditions with extremely strong bases (e.g., organolithium reagents at elevated temperatures), cleavage can occur. This typically proceeds via deprotonation at the carbon alpha to the ether oxygen.[6] For cyclopropylmethyl ethers, this would be the methylene bridge. There is no strong evidence to suggest that the cyclopropyl group itself is prone to base-catalyzed rearrangements.
FAQ 3: Can I use a cyclopropylmethyl ether as a protecting group?
Yes, the cyclopropylmethyl group can function as an acid-labile protecting group for alcohols and other functional groups.[7] Its key advantage is its stability to many reagents and its ready cleavage under mild acidic conditions. However, the potential for carbocation rearrangement upon deprotection must be a key consideration in your synthetic strategy. If the resulting mixture of rearranged products is not acceptable, alternative protecting groups should be considered.
FAQ 4: How can I minimize the rearrangement of the cyclopropylmethyl group during acid-catalyzed reactions?
Controlling the rearrangement is a central challenge. The key is to trap the initial cyclopropylmethyl carbocation before it can rearrange. Several strategies can be employed:
-
Low Temperatures: Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can significantly slow down the rearrangement process.
-
Choice of Acid and Nucleophile: Using a strong acid to facilitate cation formation, paired with a highly reactive nucleophile in high concentration, can favor rapid trapping of the initial carbocation.
-
Solvent Effects: The choice of solvent can influence the stability and lifetime of the carbocation intermediates. Less polar solvents may favor a tighter ion pair, potentially influencing the rearrangement pathway.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Troubleshooting Issue 1: Uncontrolled Product Distribution in Acid-Catalyzed Cleavage
-
Problem: My reaction to cleave a cyclopropylmethyl ether is giving me a complex mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products, and the ratio is not reproducible.
-
Causality: This is the classic outcome of cyclopropylmethyl carbocation rearrangement. The lack of reproducibility is likely due to subtle variations in reaction temperature, addition rates, or reagent purity.
-
Solution Pathway:
-
Temperature Control: Implement rigorous temperature control. Use a cryostat or a well-maintained cryo-bath to ensure a stable, low temperature (e.g., -78 °C).
-
Reagent Addition: Add the acid slowly to a solution of the ether and the nucleophile. This maintains a low concentration of the carbocation at any given time, favoring immediate reaction over rearrangement.
-
Nucleophile Screening: If possible, screen different nucleophiles. A more potent nucleophile may trap the initial carbocation more efficiently.
-
Analytical Monitoring: Use in-situ monitoring techniques like FT-IR or rapid ex-situ analysis (quenched TLC, GC-MS) to track the reaction progress and product distribution under different conditions.
-
Troubleshooting Issue 2: Suspected Degradation Under Strongly Basic Conditions
-
Problem: I am using n-butyllithium in a reaction where my substrate contains a cyclopropylmethyl ether, and I am observing lower than expected yields of my desired product.
-
Causality: While generally stable, cyclopropylmethyl ethers can be attacked by extremely strong bases like n-BuLi, especially at temperatures above 0°C. The base can deprotonate the methylene carbon adjacent to the ether oxygen, leading to side reactions.[6]
-
Solution Pathway:
-
Confirm Degradation: Before optimizing, confirm that the ether is indeed degrading. Run a control experiment with a model cyclopropylmethyl ether under your reaction conditions and monitor its consumption by GC or LC-MS.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). The rate of deprotonation of the ether is significantly reduced at these temperatures.
-
Alternative Bases: Consider if a less nucleophilic but still strong base, such as Lithium Diisopropylamide (LDA), could be used.[8][9]
-
Inverse Addition: Add the organolithium reagent to the solution containing your substrate to maintain a low concentration of the base.
-
Section 3: Visualizing the Degradation Pathways
Acid-Catalyzed Degradation of Cyclopropylmethyl Ethers
The degradation under acidic conditions is dominated by the formation and rearrangement of the cyclopropylmethyl carbocation.
Caption: Acid-catalyzed degradation pathway of cyclopropylmethyl ethers.
Base-Mediated Degradation of Ethers
Under strongly basic conditions (e.g., organolithiums), ether degradation typically proceeds via α-deprotonation.
Caption: General pathway for strong base-mediated ether degradation.
Section 4: Experimental Protocols
Protocol 1: Assessing the Stability of a Cyclopropylmethyl Ether to Acid
-
Objective: To determine the rate and product distribution of degradation of a CPM ether under specific acidic conditions.
-
Materials:
-
Cyclopropylmethyl ether of interest
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Acid (e.g., Trifluoroacetic acid, HCl in Dioxane)
-
Internal standard for GC/LC-MS analysis (e.g., Dodecane)
-
Quenching solution (e.g., Saturated sodium bicarbonate)
-
Reaction vessel, temperature-controlled bath, stirring plate
-
-
Procedure:
-
Prepare a stock solution of the CPM ether and the internal standard in the chosen solvent of a known concentration.
-
Place a known volume of this solution into the reaction vessel and bring it to the desired temperature (e.g., 0 °C).
-
At t=0, add a stoichiometric amount of the acid.
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).
-
Shake vigorously and allow the layers to separate.
-
Analyze the organic layer by GC-MS or LC-MS to quantify the remaining starting material and identify and quantify the degradation products.
-
Plot the concentration of the starting material and products over time to determine the degradation kinetics and product ratios.
-
Protocol 2: Monitoring for Degradation with Strong Bases
-
Objective: To determine if a CPM ether is stable under strongly basic conditions.
-
Materials:
-
Cyclopropylmethyl ether of interest
-
Anhydrous THF
-
Strong base (e.g., n-BuLi in hexanes)
-
Internal standard
-
Quenching solution (e.g., Saturated ammonium chloride)
-
-
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen).
-
Prepare a solution of the CPM ether and internal standard in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the strong base dropwise.
-
Stir for the intended reaction time.
-
Withdraw and quench aliquots at different time points, including a t=0 before base addition.
-
Analyze the quenched samples by GC or LC-MS to determine the concentration of the CPM ether relative to the internal standard. A decrease in this ratio over time indicates degradation.
-
Section 5: Data Summary
Table 1: Factors Influencing Product Distribution in Acid-Catalyzed Degradation
| Factor | Influence on Product Distribution | Rationale |
| Temperature | Lower temperatures favor the least rearranged (cyclopropylmethyl) product. | The activation energy for rearrangement is higher than for nucleophilic attack on the initial carbocation. |
| Nucleophile | More reactive/concentrated nucleophiles favor the least rearranged product. | The initial carbocation is trapped before it has time to rearrange. |
| Solvent Polarity | Can influence carbocation stability and lifetime, thus affecting rearrangement. | Less polar solvents may favor tighter ion pairs, potentially altering rearrangement pathways. |
| Substituents | Electron-donating groups on the cyclopropane ring or the carbinol carbon can stabilize the initial cation, potentially reducing the driving force for rearrangement. | Stabilization of the initial carbocation can make it a more persistent intermediate. |
References
-
Man-Bo Li, et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Angewandte Chemie International Edition, 58(46), 16386-16410. [Link]
-
"What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?". Chemistry Stack Exchange. [Link]
-
"Why is Cyclopropylmethyl Carbocation exceptionally stable ?". Reddit. [Link]
-
"Why is cyclopropylmethyl carbocation exceptionally stable?". Chem Zipper. [Link]
-
"Organic Syntheses Procedure". Organic Syntheses. [Link]
-
"Stability of cyclopropylmethyl carbocation". YouTube. [Link]
-
"Cyclopropenium-activated Beckmann rearrangement. Catalysis versus self-propagation in reported organocatalytic Beckmann rearrangements". Chemical Science. [Link]
-
"n-Butyllithium". Wikipedia. [Link]
-
"Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms". NIH. [Link]
-
"Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110)". PubMed. [Link]
-
"Dancing Resonance | Exceptional Stability of cyclopropylmethyl carbocation". YouTube. [Link]
-
"Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes". The Journal of Organic Chemistry. [Link]
-
"n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions". Synfacts. [Link]
-
"1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis". ResearchGate. [Link]
-
"Enolate Reactions - Direct Alkylation of Ketones With LDA". YouTube. [Link]
-
"Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions". Organic & Biomolecular Chemistry. [Link]
-
"Cyclopropyl methyl ether". PubChem. [Link]
-
"Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation". NIH. [Link]
-
"Using LDA to Form an Enolate Ion". Chemistry LibreTexts. [Link]
-
"Cyclopentyl Methyl Ether as a New and Alternative Process Solvent". ResearchGate. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
overcoming low yields in the preparation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Document ID: TSC-2026-01-CMTB
Subject: Troubleshooting and Optimization Guide for Low Yields in the Preparation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Introduction
Welcome to the technical support guide for the synthesis of this compound (CAS 1257665-22-7)[1]. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex therapeutic agents.[2] Its preparation, while conceptually straightforward, is frequently plagued by low yields that can hinder research timelines and consume valuable resources. The electron-withdrawing nature of the trifluoromethyl group and the specific reactivity of the cyclopropylmethyl moiety introduce nuances that must be carefully managed.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, field-proven insights into overcoming common synthetic hurdles. We will explore the causality behind experimental choices, diagnose common failure modes, and provide validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
There are two primary and reliable methods for synthesizing this aryl ether:
-
Williamson Ether Synthesis: This is the most traditional and cost-effective approach. It involves the SN2 reaction between the sodium or potassium salt of 3-(trifluoromethyl)phenol (the phenoxide) and an electrophilic cyclopropylmethyl species, typically (bromomethyl)cyclopropane or the corresponding tosylate.[5][6]
-
Mitsunobu Reaction: This method couples 3-(trifluoromethyl)phenol directly with cyclopropylmethanol using a redox system, typically triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[7][8] It is an excellent alternative when the Williamson synthesis fails or when milder conditions are required, though it involves stoichiometric reagents and more challenging purification.[9]
Q2: I'm attempting a Williamson ether synthesis and my yield is below 30%. What is the most likely cause?
Low yields in this specific Williamson synthesis often trace back to one of three core issues:
-
Incomplete Deprotonation of the Phenol: While the CF₃ group increases the acidity of 3-(trifluoromethyl)phenol compared to phenol, weak inorganic bases like potassium carbonate (K₂CO₃) in low-polarity solvents may not be sufficient to drive the deprotonation to completion. An unreacted phenol will not participate in the reaction.
-
Poor Nucleophile/Electrophile Contact: The reaction is biphasic if you are using a solid base (like K₂CO₃ or NaOH) in an organic solvent. The phenoxide may have limited solubility in the organic phase where the (bromomethyl)cyclopropane resides, leading to an extremely slow reaction at the interface.[10]
-
Competing Side Reactions: Although (bromomethyl)cyclopropane is a primary halide and favors SN2, side reactions are still possible. The phenoxide is an ambident nucleophile and can attack through a ring carbon (C-alkylation) instead of the oxygen, though this is usually a minor pathway under standard conditions.[11]
Q3: My Williamson reaction stalls with significant starting material remaining even after prolonged heating. Why?
This is a classic symptom of poor reaction kinetics, almost always linked to the issues in Q2. The most common cause is insufficient interaction between the reactants. The generated phenoxide is not effectively entering the organic phase to react with the alkyl bromide. Simply increasing the temperature may not solve this; in fact, it can sometimes promote decomposition or side reactions. A more effective strategy is to improve the solubility and reactivity of the nucleophile, for instance, by using a stronger base in a suitable polar aprotic solvent (e.g., NaH in DMF) or by employing a phase transfer catalyst.[12][13]
Q4: I am considering the Mitsunobu reaction as an alternative. What are the major challenges with this approach?
The primary challenge of the Mitsunobu reaction is not the reaction itself, but the purification.[9] The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate. Removing these byproducts from the desired ether product can be difficult, especially on a large scale. TPPO is notoriously tricky to separate by standard column chromatography. While the reaction conditions are mild, the cost of the reagents and the purification effort are significant drawbacks compared to an optimized Williamson synthesis.[14]
Troubleshooting Guide for Low Yields
This guide helps diagnose issues based on common experimental observations.
| Symptom / Observation | Probable Cause | Recommended Action & Rationale |
| Low Conversion (<50%) ; Both starting materials remain on TLC/LCMS. | Inefficient Phenoxide Formation or Phase Separation. A weak base (e.g., K₂CO₃) is not fully deprotonating the phenol, or the generated phenoxide salt is not soluble in the reaction solvent (e.g., Toluene, THF). | Option A (Strong Base): Use a stronger base like sodium hydride (NaH, 1.2 eq.) in a polar aprotic solvent like DMF or DMSO. This ensures complete, irreversible deprotonation.[5] Option B (PTC): Add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB, 5-10 mol%) to your existing system (e.g., K₂CO₃ in Toluene). The PTC will transport the phenoxide into the organic phase, dramatically accelerating the reaction.[10][15] |
| Multiple Product Spots on TLC; Low yield of desired ether. | C-Alkylation Side Reaction. The phenoxide is an ambident nucleophile and can alkylate on the aromatic ring, leading to isomers. This is more common in less polar solvents where the oxygen anion is tightly associated with its counter-ion. | Change to a more polar aprotic solvent like DMF. This solvates the cation (e.g., K⁺), creating a "freer," more reactive oxygen anion which favors O-alkylation. |
| Reaction Works at Lab Scale but Fails on Scale-Up. | Poor Heat and Mass Transfer. In larger batches, stirring may not be efficient enough to maintain contact between the solid base and the dissolved reactants. Localized overheating can also cause decomposition. | Switch to a Phase Transfer Catalysis (PTC) protocol. PTC systems are highly robust and scalable because they do not rely on vigorous mixing to overcome phase boundaries.[13] |
| Product is Contaminated with Triphenylphosphine Oxide (TPPO). | Mitsunobu Reaction Byproduct. TPPO is a standard byproduct of the Mitsunobu reaction and is often difficult to remove via chromatography due to similar polarity to many products. | Purification Strategy: After the reaction, concentrate the mixture, dissolve in a minimal amount of a nonpolar solvent like dichloromethane or cold ether, and let it stand at 0-4°C. TPPO will often crystallize and can be filtered off. Alternatively, adding pentane or hexane can precipitate the TPPO. |
Process Optimization & Validated Protocols
Based on our internal validation studies, the most reliable and scalable method for this synthesis is a Williamson ether synthesis under phase-transfer catalysis conditions. It avoids the hazards of sodium hydride and the purification challenges of the Mitsunobu reaction.
Protocol 1: High-Yield Synthesis via Phase Transfer Catalysis (PTC)
This protocol is designed for high yield, safety, and scalability. It leverages an inexpensive base and a catalytic amount of a PTC to drive the reaction efficiently.
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(trifluoromethyl)phenol (1.0 eq.), toluene (5 mL per mmol of phenol), (bromomethyl)cyclopropane (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Base Addition: Add finely pulverized potassium carbonate (K₂CO₃, 3.0 eq.). Using pulverized base increases the surface area and reaction rate.
-
Reaction Execution: Heat the heterogeneous mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often >95% pure. If further purification is needed, it can be passed through a short plug of silica gel or purified by column chromatography.
Expected Yield: 85-95%
Protocol 2: Alternative Synthesis via Mitsunobu Reaction
Use this protocol when starting materials are sensitive to base or heat. Note the critical order of addition to prevent side reactions.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of phenol), 3-(trifluoromethyl)phenol (1.0 eq.), cyclopropylmethanol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes.[14] A color change and the formation of a precipitate (TPPO) are often observed.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quenching & Concentration: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure to remove the THF.
-
Purification:
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Add 5-10 volumes of hexane or pentane to precipitate the majority of the TPPO and hydrazine byproduct.
-
Filter the mixture, and wash the collected solid with cold hexane.
-
Concentrate the filtrate and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final product.
-
Expected Yield: 60-75% (after purification)
Data & Visualization
Table 1: Comparison of Synthetic Methods
| Parameter | Williamson (Standard) | Williamson (PTC) | Mitsunobu Reaction |
| Typical Yield | 20-40% | 85-95% | 60-75% |
| Reagent Cost | Low | Low-Moderate | High |
| Scalability | Poor | Excellent | Moderate |
| Safety Concerns | Moderate (if using NaH) | Low | Low |
| Purification Difficulty | Easy | Easy | Difficult |
Diagrams
Below are diagrams illustrating the key chemical transformations and troubleshooting logic.
Caption: Williamson Ether Synthesis enhanced by Phase Transfer Catalysis (PTC).
Caption: Troubleshooting workflow for low yield diagnosis.
References
-
Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers . National Institutes of Health (NIH). [Link]
-
Optimization of reaction conditions for the trifluoromethylation of 3 a with 2 . ResearchGate. [Link]
-
Mitsunobu reaction - Organic Synthesis . Organic-synthesis.com. [Link]
-
The scope of the O-alkylation reaction. Reaction conditions: Phenol... . ResearchGate. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis . Semantic Scholar. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis . University of Colorado Boulder. [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . National Institutes of Health (NIH). [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
-
Williamson ether synthesis | Organic Chemistry 1: An open textbook . Lumen Learning. [Link]
-
The Williamson Ether Synthesis . St. Norbert College. [Link]
-
Industrial Phase-Transfer Catalysis . PTC Organics. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O . Chemical Review and Letters. [Link]
-
This compound, min 96%, 1 gram . Oakwood Chemical. [Link]
-
Catalytic Mitsunobu: The face-lift of a workhorse . GalChimia. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. [Link]
-
Industrial Phase Transfer Catalysis . PTC Communications, Inc. [Link]
-
Phase Transfer Catalyst (PTC) 1 . YouTube. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library . MDPI. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration . National Institutes of Health (NIH). [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis . National Institutes of Health (NIH). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines . National Institutes of Health (NIH). [Link]
-
Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation . National Institutes of Health (NIH). [Link]
Sources
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- 2. jelsciences.com [jelsciences.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
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- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Strategies to Minimize Byproduct Formation in Trifluoromethylbenzene Synthesis
Welcome to the technical support guide for the synthesis of trifluoromethylbenzene (benzotrifluoride). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common byproduct-related issues, answer frequently asked questions, and offer detailed experimental protocols to enhance the purity and yield of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of trifluoromethylbenzene in a direct question-and-answer format.
Issue 1: Incomplete fluorination in Swarts-type reactions.
Problem: "My reaction of benzotrichloride (PhCCl₃) with antimony trifluoride (SbF₃) is yielding significant amounts of partially fluorinated byproducts, such as dichlorofluoromethylbenzene (PhCFCl₂) and chlorodifluoromethylbenzene (PhCF₂Cl). How can I drive the reaction to completion?"[1][2]
Probable Cause & Solution:
Incomplete fluorination is a common challenge in halogen exchange (Halex) reactions like the Swarts reaction.[3][4][5] The primary causes are insufficient reactivity of the fluorinating agent, suboptimal temperature, or catalyst deactivation.
-
Insufficient Catalyst Activity: The Swarts reaction often requires a Lewis acid co-catalyst, typically antimony pentachloride (SbCl₅), to activate the SbF₃. The active species is believed to be SbF₃Cl₂.
-
Solution: Ensure a catalytic amount of SbCl₅ is present. The ratio of SbF₃ to SbCl₅ can be critical and may require optimization. For a robust reaction, a molar ratio of approximately 3:1 of SbF₃ to PhCCl₃ is a good starting point, with 5-10 mol% of SbCl₅ relative to SbF₃.
-
-
Suboptimal Reaction Temperature: The exchange of the third chlorine atom for fluorine has a higher activation energy than the first two.
-
Reagent Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete reaction.
-
Solution: Use a stoichiometric excess of SbF₃. While a 3:1 molar ratio is a good starting point, increasing this to 4:1 or higher may be necessary to drive the equilibrium toward the fully fluorinated product.
-
Issue 2: Formation of homocoupled (biphenyl) and reduced (benzene) byproducts in cross-coupling reactions.
Problem: "In my copper- or palladium-catalyzed trifluoromethylation of iodobenzene, I'm observing significant formation of biphenyl and benzene, which complicates purification."
Probable Cause & Solution:
These byproducts arise from competing reaction pathways within the catalytic cycle.[1]
-
Homocoupling (e.g., Ullmann Reaction): This is particularly common in copper-catalyzed systems at elevated temperatures.[1] It occurs when two aryl halide molecules couple.
-
Solution:
-
Add a Ligand: The addition of a suitable ligand, such as 1,10-phenanthroline or TMEDA, can stabilize the copper intermediates, favoring the desired cross-coupling pathway over homocoupling.[1][7]
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling. Modern catalytic systems are designed to operate under milder conditions.
-
Optimize Stoichiometry: Using a slight excess of the trifluoromethylating agent relative to the aryl halide can help consume the aryl halide before it has a chance to homocoucouple.
-
-
-
Protodehalogenation (Reduction): The formation of benzene from iodobenzene suggests a premature quenching of an organometallic intermediate by a proton source.
-
Solution:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use oven- or flame-dried glassware, anhydrous solvents, and high-purity reagents.[8][9] Any residual water can act as a proton source.
-
Degas Solvents: Oxygen can interfere with catalytic cycles, sometimes leading to side reactions.[10] Degassing the solvent by sparging with an inert gas (argon or nitrogen) is crucial.
-
Choice of Base/Additives: If the reaction requires a base, ensure it is anhydrous. Some bases can contain residual water.
-
-
Diagram 1: Troubleshooting Workflow for Trifluoromethylation
This diagram provides a logical decision-making process for addressing common issues in trifluoromethylation reactions.
Caption: Troubleshooting decision tree for common byproduct issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using modern cross-coupling methods over classical Halex reactions for trifluoromethylbenzene synthesis in terms of byproduct profiles?
A: Modern cross-coupling methods (e.g., using palladium or copper catalysts) offer significantly better functional group tolerance and milder reaction conditions compared to classical Halex reactions like the Swarts method.[11] Halex reactions often require harsh, corrosive reagents (e.g., HF, SbF₃) and high temperatures, which can lead to charring and are incompatible with many functional groups.[1][3] Cross-coupling reactions, while susceptible to byproducts like homocoupling, can often be fine-tuned by ligand and solvent choice to achieve high selectivity, making them more suitable for complex molecules in drug development.[11][12]
Q2: How does the choice of trifluoromethylating agent impact the reaction and potential side products?
A: The choice of the CF₃ source is critical. They are broadly categorized by their reactive nature (nucleophilic, electrophilic, or radical).
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): These are often used in copper- or palladium-catalyzed reactions with aryl halides.[8][13] They require an activator (like a fluoride source) to generate a nucleophilic "CF₃⁻" equivalent. Side reactions can include reagent hydrolysis if conditions are not strictly anhydrous.[8]
-
Electrophilic Reagents (e.g., Togni's or Umemoto's Reagents): These reagents deliver a "CF₃⁺" equivalent and are often used for the trifluoromethylation of nucleophiles like phenols or for C-H functionalization.[14][15] They can be more selective but are also typically more expensive.[16] Byproducts can arise from reaction with the solvent or other nucleophilic sites in the molecule.[14]
-
Radical Precursors (e.g., Langlois Reagent, CF₃SO₂Na): These generate a CF₃ radical, often via an oxidant or photoredox catalysis.[16][17] This method is versatile but can be prone to typical radical side reactions, such as reaction with the solvent or dimerization, if the radical concentration is not well-controlled.[10]
| Reagent Type | Example | Typical Use | Common Byproduct Concerns |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Cross-coupling with Ar-X | Reagent hydrolysis, protodehalogenation |
| Electrophilic | Togni's Reagent II | Trifluoromethylation of nucleophiles | Reaction with solvent, low regioselectivity |
| Radical | CF₃SO₂Na (Langlois) | Radical trifluoromethylation | Dimerization, hydrodehalogenation[10] |
Q3: What is the role of the ligand in a palladium-catalyzed trifluoromethylation, and how can I select the optimal one?
A: In a palladium-catalyzed cycle, the ligand is crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition and reductive elimination. The final, challenging C-CF₃ bond-forming reductive elimination step is highly dependent on the ligand's electronic and steric properties.[11]
-
Mechanism: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like BrettPhos) are often required. They promote the difficult reductive elimination of Ar-CF₃ from the Pd(II) intermediate, a step that is often the rate-limiting and a major bottleneck in these reactions.[11] Using bidentate ligands can sometimes inhibit this step.[11]
-
Selection: Ligand screening is almost always necessary. Start with monodentate biaryl phosphine ligands known to be effective in other challenging cross-couplings. If the reaction is sluggish or stalls, it may indicate that the reductive elimination barrier is too high with the current ligand, and a switch to a more electron-donating or sterically demanding ligand is warranted.[11]
Diagram 2: Simplified Catalytic Cycle & Byproduct Pathways
This diagram illustrates the main Pd-catalyzed cross-coupling cycle and where common side reactions diverge.
Caption: Pd-catalyzed cycle showing pathways to desired product and byproducts.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Optimizing a Swarts-Type Fluorination
This protocol provides a framework for the synthesis of trifluoromethylbenzene from benzotrichloride, focusing on steps to maximize yield and minimize partially fluorinated byproducts.[1][2]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber (to neutralize HCl gas), and a thermometer. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, charge antimony trifluoride (SbF₃, 3.0-4.0 equivalents) and a catalytic amount of antimony pentachloride (SbCl₅, ~0.1 equivalents relative to SbF₃).
-
Solvent Addition (Optional): While the reaction can be run neat, a high-boiling inert solvent can sometimes help with temperature control and mixing. If used, add it at this stage.
-
Substrate Addition: Slowly add benzotrichloride (1.0 equivalent) to the stirred mixture. The reaction is often exothermic.
-
Heating and Monitoring: Heat the reaction mixture to 120-140°C.[1] Monitor the reaction's progress by carefully taking aliquots, quenching them (e.g., pouring into ice-water), extracting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS. The disappearance of PhCCl₃, PhCFCl₂, and PhCF₂Cl peaks indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice.
-
Isolation: Separate the organic layer. Wash it sequentially with water, a dilute aqueous solution of NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify the crude product by fractional distillation to isolate the trifluoromethylbenzene.[1][2]
Protocol 2: General Procedure for Copper-Mediated Trifluoromethylation of an Aryl Halide
This protocol outlines a typical setup for a copper-catalyzed reaction using a nucleophilic CF₃ source like TMSCF₃, emphasizing anhydrous and inert techniques.[7][18]
-
Inert Atmosphere Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas (N₂ or Ar). All reagents and solvents must be anhydrous.
-
Reagent Charging (Glovebox Recommended): In a glovebox, add the copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the fluoride activator (e.g., CsF or TBAF, 1.5-2.0 equivalents) to the reaction flask.
-
Solvent and Substrate Addition: Remove the flask from the glovebox and add the anhydrous, degassed solvent (e.g., DMF or NMP) via syringe. Add the aryl halide (e.g., iodobenzene, 1.0 equivalent) via syringe.
-
CF₃ Source Addition: Slowly add the trifluoromethylating agent (e.g., TMSCF₃, 1.5 equivalents) via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-100°C). Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[8]
Section 4: References
-
Weng, Z., He, W., & Chen, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. Available at: [Link]
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679–1681. Available at: [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotrichloride. Retrieved from [Link]
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Retrieved from [Link]
-
PubChem. (n.d.). Benzotrichloride. National Institutes of Health. Retrieved from [Link]
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]
-
Choi, C., Mormino, M. G., & Hartwig, J. F. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(48), e202210815. Available at: [Link]
-
Togni, A., et al. (2006). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 127(1), 157-167. Available at: [Link]
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Technical Support Center: Optimizing HPLC Method for Separating Isomers of Trifluoromethylbenzene Derivatives
Welcome to the technical support center dedicated to the challenging task of separating isomers of trifluoromethylbenzene derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during method development and routine analysis. Here, we move beyond generic advice to explain the why behind the troubleshooting steps, grounding our recommendations in established chromatographic principles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing a clear path from problem identification to resolution.
Question 1: Why am I seeing poor resolution or complete co-elution of my trifluoromethylbenzene isomers?
Answer:
Poor resolution is the most frequent hurdle when separating positional isomers (e.g., ortho, meta, para) of trifluoromethylbenzene derivatives. These molecules often possess very similar hydrophobicities and polarities, making them difficult to resolve with standard C18 columns, which primarily separate based on hydrophobicity.[1]
Probable Causes & Step-by-Step Solutions:
-
Insufficient Stationary Phase Selectivity: A standard C18 column may not provide the necessary alternative retention mechanisms.
-
Action: Switch to a stationary phase that offers different types of interactions. For aromatic compounds like trifluoromethylbenzene derivatives, columns with phenyl-based ligands are highly recommended.[2][3] These phases introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, providing a secondary separation mechanism that can resolve isomers based on the position of the trifluoromethyl group.[3] Pentafluorophenyl (PFP) columns are another excellent choice, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.[1][4]
-
| Stationary Phase | Primary Interaction | Secondary Interaction(s) | Ideal for Trifluoromethylbenzene Isomers? |
| C18 (ODS) | Hydrophobic | Shape selectivity (minor) | Often insufficient |
| Phenyl-Hexyl | Hydrophobic | π-π interactions | Highly Recommended |
| PFP | Hydrophobic | π-π, dipole-dipole, ion-exchange | Excellent Alternative |
| Embedded Polar Group | Hydrophobic | Hydrogen bonding, shape selectivity | Can be effective for certain derivatives |
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier can significantly impact selectivity.
-
Action 1: Screen Organic Modifiers. If you are using acetonitrile (ACN), try methanol (MeOH), or vice versa.[1] ACN and MeOH have different properties; ACN is an aprotic solvent that can participate in dipole-dipole interactions, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the interaction with both the stationary phase and the analyte, often leading to changes in elution order and improved resolution.
-
Action 2: Fine-Tune the Organic/Aqueous Ratio. Perform a gradient run to determine the approximate elution composition, then optimize with a shallow gradient or isocratic runs around that composition. Small changes in the percentage of the organic modifier can have a profound effect on isomer separation.
-
Action 3: Adjust Mobile Phase pH. If your trifluoromethylbenzene derivatives have ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the aqueous portion of the mobile phase can dramatically alter retention and selectivity.[1][5] For acidic compounds, working at a pH ~2 units below the pKa will ensure they are in their neutral, more retained form. For basic compounds, a pH ~2 units above the pKa will achieve the same.
-
-
Inadequate Temperature Control: Column temperature affects mobile phase viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.[6][7]
Question 2: My chromatogram shows split peaks for a single isomer. What is causing this and how can I fix it?
Answer:
Peak splitting suggests that a single analyte is eluting as two or more bands.[9] This can be caused by chemical effects, such as the presence of another closely eluting compound, or physical/instrumental issues.[9][10]
Probable Causes & Step-by-Step Solutions:
-
Co-elution with a Related Impurity: What appears to be a split peak may actually be two distinct but very closely eluting compounds.[9]
-
Action: To diagnose this, inject a smaller volume of your sample. If the two "splits" resolve into two separate peaks, you are likely dealing with two different components.[9] Proceed with method optimization as described in Question 1 to improve their separation.
-
-
Strong Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and distort upon injection.[10][11][12]
-
Action: As a rule of thumb, dissolve your sample in the initial mobile phase composition.[10] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume small.
-
-
Physical Issues in the Flow Path: A blockage in the column inlet frit, a void in the column packing material, or improper tubing connections can disrupt the flow path and cause peak splitting.[9][11][13]
-
Action 1: Check for Contamination. If all peaks in the chromatogram are split, a blocked frit is a likely culprit.[9] Try back-flushing the column (if the manufacturer allows) with a strong solvent. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[8]
-
Action 2: Inspect Fittings. Ensure all tubing connections, especially between the injector, column, and detector, are properly seated and tightened to eliminate any dead volume.[11][13]
-
Section 2: Frequently Asked Questions (FAQs)
What is the best starting point for developing a separation method for novel trifluoromethylbenzene isomers?
A systematic approach is crucial. Begin with a scouting gradient to understand the retention behavior of your isomers.
Recommended Starting Conditions:
-
Column: A Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV, at an appropriate wavelength for your compounds.
This initial run will inform your subsequent optimization steps, whether you need to adjust the gradient slope, change the organic modifier, or explore different stationary phase chemistries.
My isomers are chiral. Can I separate enantiomers using standard reversed-phase HPLC?
No, enantiomers have identical physical properties in an achiral environment and will not be separated on standard achiral columns like C18 or Phenyl-Hexyl.[2] To separate enantiomers, you must introduce a chiral element into the system.
Solutions for Chiral Separations:
-
Chiral Stationary Phases (CSPs): This is the most common and direct approach.[14] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including those with aromatic rings.[15] You will need to screen different chiral columns and mobile phase systems (often normal phase, like hexane/isopropanol) to find the optimal conditions.[15][16]
-
Chiral Mobile Phase Additives: A less common approach involves adding a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations.[18][19][20] It often provides faster, more efficient separations with reduced solvent consumption.[21]
When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, offering several advantages over HPLC for isomer separations.[19][22]
Consider SFC when:
-
You are performing chiral separations: SFC is often superior to HPLC for resolving enantiomers, providing higher efficiency and faster analysis times.[18][20]
-
You need to separate non-polar isomers: The non-polar nature of the CO₂-based mobile phase makes SFC an excellent choice for separating structurally similar, non-polar compounds.[23]
-
"Green" chemistry and cost savings are a priority: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique, especially for preparative scale purifications.[21]
Section 3: Visualized Workflows and Protocols
General Workflow for Isomer Method Development
This diagram outlines a logical progression for developing a robust HPLC method for trifluoromethylbenzene isomer separation.
Caption: A systematic workflow for HPLC method development for isomers.
Troubleshooting Decision Tree for Poor Resolution
This diagram provides a step-by-step guide for diagnosing and solving poor resolution issues.
Caption: A decision tree for troubleshooting poor isomer resolution.
Protocol: Sample Preparation for HPLC Analysis
Reproducible results begin with proper sample preparation.
-
Dissolution: Dissolve the trifluoromethylbenzene derivative sample in a suitable solvent. The ideal solvent is the mobile phase itself to prevent peak distortion.[15] If solubility is a concern, use a solvent that is miscible with the mobile phase and will not interfere with detection.
-
Concentration: Prepare a stock solution with a concentration of approximately 1 mg/mL. This may need to be optimized based on the detector's response and the compound's extinction coefficient.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[15]
References
- Technical Support Center: Optimizing HPLC Separation of Positional Isomers - Benchchem.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv.
- When using HPLC, how do you deal with split peaks? - ResearchGate.
- Peak Splitting in HPLC: Causes and Solutions - Separation Science.
- HPLC Troubleshooting Guide - SCION Instruments.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
- What are common causes of peak splitting when running an LC column? - Waters.
- Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- Common HPLC Problems & How to Deal With Them - Phenomenex.
- How HPLC Columns Work | Thermo Fisher Scientific - US.
- How to separate isomers by Normal phase HPLC? - ResearchGate.
- Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- 5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
- separation of positional isomers - Chromatography Forum.
- Chiral HPLC Separations - Phenomenex.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed.
- SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent.
- Supercritical Fluid Chromatography (SFC) Columns - Phenomenex.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate.
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC - OSF.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC) - ResearchGate.
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
- 3.4: Supercritical Fluid Chromatography - Chemistry LibreTexts.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI.
- (PDF) Optimization of Mobile Phase of High Performance Liquid Chromatography Using Full Factorial Design for Simultaneous Estimation of Thiocolchicoside and Dexketoprofen Trometamol in Tablets - ResearchGate.
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the unambiguous structural determination of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth analysis of the structural validation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, a molecule of interest in medicinal chemistry, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we present not just the data, but the underlying principles and experimental considerations that ensure the integrity of the structural assignment.
Introduction: The Imperative of Structural Integrity
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a compound like this compound, which incorporates a flexible cyclopropylmethoxy side chain and a strongly electron-withdrawing trifluoromethyl group on a benzene ring, precise structural confirmation is paramount. NMR spectroscopy stands as the preeminent technique for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.[1][2] This guide will walk through the predicted ¹H and ¹³C NMR spectra of the target molecule, explaining the rationale behind the chemical shift assignments and coupling patterns, and provide standardized protocols for data acquisition.
Predicted NMR Spectral Data Analysis
Due to the novelty of this specific compound, publicly available experimental spectra are not readily accessible. Therefore, this analysis is based on established principles of NMR spectroscopy and empirical data from structurally related compounds. The predicted chemical shifts are derived from the known effects of the cyclopropylmethoxy and trifluoromethyl substituents on a benzene ring.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum provides a detailed map of the hydrogen atoms within a molecule. The predicted ¹H NMR data for this compound is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | t, J ≈ 8.0 Hz | 1H | H-5 | The trifluoromethyl group is strongly electron-withdrawing, deshielding the aromatic protons. H-5 is coupled to H-4 and H-6, resulting in a triplet. |
| ~7.25 | d, J ≈ 8.0 Hz | 1H | H-6 | H-6 is ortho to the trifluoromethyl group and meta to the cyclopropylmethoxy group. It is coupled to H-5, appearing as a doublet. |
| ~7.15 | d, J ≈ 8.0 Hz | 1H | H-4 | H-4 is meta to the trifluoromethyl group and ortho to the electron-donating cyclopropylmethoxy group, resulting in a slightly more shielded signal compared to H-6. It is coupled to H-5, appearing as a doublet. |
| ~7.10 | s | 1H | H-2 | H-2 is situated between the two substituents and is expected to be a singlet or a finely split multiplet due to smaller long-range couplings. |
| ~3.90 | d, J ≈ 7.0 Hz | 2H | -O-CH ₂- | The methylene protons are adjacent to the oxygen atom, which deshields them. They are coupled to the methine proton of the cyclopropyl group, resulting in a doublet. |
| ~1.30 | m | 1H | -CH- | The methine proton of the cyclopropyl group is coupled to the methylene protons of the ether linkage and the cyclopropyl methylene protons, resulting in a complex multiplet. |
| ~0.65 | m | 2H | -CH ₂- (cyclopropyl, cis) | The diastereotopic methylene protons of the cyclopropyl ring cis to the methoxy group are shielded and exhibit complex splitting due to geminal and vicinal coupling. |
| ~0.40 | m | 2H | -CH ₂- (cyclopropyl, trans) | The diastereotopic methylene protons of the cyclopropyl ring trans to the methoxy group are the most shielded protons in the molecule. |
Causality of Chemical Shifts and Coupling Constants:
The chemical shifts (δ) are a direct measure of the electronic environment of the protons.[3] The electron-withdrawing nature of the trifluoromethyl group causes a downfield shift (higher ppm values) for the aromatic protons.[4] Conversely, the electron-donating character of the cyclopropylmethoxy group via the oxygen atom leads to a slight upfield shift (lower ppm values) for the ortho and para positions.[5]
The splitting of signals, or multiplicity, is governed by the number of neighboring protons, following the n+1 rule for first-order spectra.[3] The coupling constant (J), measured in Hertz (Hz), is a measure of the interaction between neighboring spins and is independent of the magnetic field strength. Vicinal couplings (³J) in the aromatic ring are typically in the range of 7-8 Hz. The coupling between the methylene protons of the ether and the cyclopropyl methine proton is a key indicator of their connectivity.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted ¹³C NMR data is presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale |
| ~158 | s | C-1 | The carbon atom directly attached to the electron-donating oxygen of the ether group is significantly deshielded. |
| ~132 | q, ²JCF ≈ 32 Hz | C-3 | The carbon atom bearing the trifluoromethyl group is deshielded and appears as a quartet due to coupling with the three fluorine atoms.[6] |
| ~130 | s | C-5 | Aromatic CH carbon. |
| ~124 | q, ¹JCF ≈ 272 Hz | -C F₃ | The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and exhibits a large one-bond coupling constant.[6] |
| ~120 | s | C-6 | Aromatic CH carbon. |
| ~118 | q, ³JCF ≈ 4 Hz | C-4 | Aromatic CH carbon, showing a smaller long-range coupling to the fluorine atoms. |
| ~114 | q, ³JCF ≈ 4 Hz | C-2 | Aromatic CH carbon, showing a smaller long-range coupling to the fluorine atoms. |
| ~74 | s | -O-C H₂- | The methylene carbon adjacent to the oxygen is deshielded. |
| ~10 | s | -C H- | The methine carbon of the cyclopropyl group. |
| ~3 | s | -C H₂- (cyclopropyl) | The methylene carbons of the highly strained cyclopropyl ring appear at a characteristic upfield chemical shift. |
Key Features of the ¹³C NMR Spectrum:
A prominent feature of the ¹³C NMR spectrum will be the coupling of the carbon nuclei to the fluorine atoms of the trifluoromethyl group.[6] The carbon directly bonded to the CF₃ group (C-3) will appear as a quartet with a coupling constant (²JCF) of approximately 32 Hz. The CF₃ carbon itself will also be a quartet with a much larger one-bond coupling constant (¹JCF) of around 272 Hz. These characteristic couplings provide definitive evidence for the presence and position of the trifluoromethyl group.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent should not have signals that overlap with the analyte peaks.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Caption: Structure of this compound with predicted ¹H NMR chemical shifts.
Conclusion: A Self-Validating System
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy provides a self-validating system. The predicted chemical shifts, multiplicities, and coupling constants for each unique proton and carbon environment are consistent with established NMR principles and data from analogous structures. The characteristic quartets in the ¹³C NMR spectrum arising from C-F coupling serve as a definitive confirmation of the trifluoromethyl group's presence and location. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-quality NMR data to verify the structure of this and other novel compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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- Organic Chemistry D
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A Comparative Guide to Molecular Weight Confirmation of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene via Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. For novel small molecules like 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, a substance of interest in medicinal chemistry, precise molecular weight determination is a critical first step in its characterization. This guide provides a comprehensive comparison of two orthogonal mass spectrometry workflows for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Through detailed protocols and comparative data, we will elucidate the strengths and considerations of each approach for researchers, scientists, and drug development professionals.
The target analyte, this compound, has a molecular formula of C₁₁H₁₁F₃O and a theoretical molecular weight of 216.2 g/mol .[1][2] This information is the bedrock against which we will validate our experimental findings.
Primary Method: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)
Electron Ionization (EI) is a classic and robust ionization technique, particularly well-suited for volatile and thermally stable small organic molecules like our target compound.[3][4][5] Coupled with Gas Chromatography (GC) for sample introduction, it provides a powerful platform for both molecular weight confirmation and structural elucidation through characteristic fragmentation patterns.[6][7][8][9]
Rationale for GC-EI-MS
The choice of GC-EI-MS as the primary method is grounded in the predicted physicochemical properties of this compound. Its relatively low molecular weight and likely volatility make it an ideal candidate for GC separation. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte, leading to reproducible fragmentation.[3][5][10] This fragmentation is invaluable, as it can provide a "fingerprint" of the molecule, aiding in its structural confirmation beyond just the molecular weight.
Experimental Protocol: GC-EI-MS
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
Expected Results with GC-EI-MS
The primary objective is to observe the molecular ion (M⁺•) at m/z 216.2. Due to the high energy of EI, this peak may be of low abundance or even absent.[11] However, the fragmentation pattern will be highly informative. Expected fragments could arise from the loss of the cyclopropylmethyl group, the trifluoromethyl group, or other characteristic cleavages. The resulting mass spectrum serves as a unique identifier for the compound.
Caption: Workflow for GC-EI-MS analysis.
Comparative Method: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely used technique in pharmaceutical analysis.[12][13][14] Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for confirming the molecular weight of a compound.[11]
Rationale for LC-ESI-MS
While our target molecule is somewhat non-polar, modern ESI techniques can effectively ionize such compounds.[15][16][17][18] The primary advantage of ESI in this context is its ability to provide a clear and abundant signal for the molecular ion, often with less complex sample preparation than GC-MS. This makes it an excellent orthogonal method to confirm the molecular weight determined by GC-EI-MS.
Experimental Protocol: LC-ESI-MS
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Perform a serial dilution to a final concentration of 1 µg/mL for analysis.
2. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS (or equivalent).
-
LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 100-500.
Expected Results with LC-ESI-MS
With ESI in positive ion mode, the expected primary ion will be the protonated molecule, [M+H]⁺, at m/z 217.2. Sodium adducts, [M+Na]⁺, at m/z 239.2 may also be observed. The soft nature of ESI should result in minimal fragmentation, providing a clear and unambiguous confirmation of the molecular weight.
Caption: Logical flow of the comparative analysis.
Conclusion
Both GC-EI-MS and LC-ESI-MS are powerful and complementary techniques for the molecular weight confirmation of this compound. GC-EI-MS offers the dual benefit of molecular weight determination and structural elucidation through its characteristic fragmentation pattern. LC-ESI-MS, as a soft ionization technique, provides an unambiguous confirmation of the molecular weight with a clear and abundant molecular ion. For comprehensive characterization and to ensure the highest level of scientific confidence, employing both methods is the recommended best practice in a drug development setting. This orthogonal approach provides a self-validating system, ensuring the identity and integrity of the synthesized compound.
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A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Isomers of Cyclopropylmethoxy-trifluoromethylbenzene
Introduction: The Strategic Importance of Isomeric Purity in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups on a molecular scaffold is a critical determinant of pharmacological activity. Even subtle changes in substitution patterns on an aromatic ring can lead to profound differences in a compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile. This guide presents a comprehensive comparative analysis of the ortho, meta, and para isomers of cyclopropylmethoxy-trifluoromethylbenzene, a scaffold possessing functionalities known to be advantageous in drug design. The trifluoromethyl group often enhances metabolic stability and target binding affinity, while the cyclopropyl moiety can improve potency and modulate physicochemical properties.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It provides a framework for understanding the structure-activity relationships (SAR) of these specific isomers, supported by detailed experimental protocols for evaluating their biological potential. While the experimental data presented herein is representative, it is built upon established principles of medicinal chemistry to provide a scientifically grounded comparison.
Expert Rationale: Why Isomer Positioning Matters
The differential positioning of the cyclopropylmethoxy and trifluoromethyl groups on the benzene ring fundamentally alters the electronic and steric properties of each isomer. These differences are not trivial; they dictate how the molecule presents itself to a biological target, such as the active site of an enzyme or the binding pocket of a receptor.
-
Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy portion of the cyclopropylmethoxy group is electron-donating. The interplay of these electronic effects, which varies with the ortho, meta, and para positioning, influences the molecule's dipole moment and its ability to participate in key interactions like hydrogen bonding and pi-stacking. It is well-established that electron-donating groups are typically ortho-para directing in electrophilic aromatic substitutions, while electron-withdrawing groups are meta directing, a principle that hints at the distinct reactivity and potential for biological interaction of these isomers.[3][4]
-
Steric Hindrance : The ortho isomer experiences the most significant steric hindrance due to the proximity of the two bulky substituents. This can restrict the molecule's conformational flexibility, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the necessary orientation to bind to a target. The para isomer, with its substituents at opposite ends of the ring, is the least sterically hindered.
-
Lipophilicity and Permeability : The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability.[2] However, the overall lipophilicity and the molecule's ability to traverse cellular membranes can be subtly modulated by the isomeric position, affecting its access to intracellular targets.
Given these considerations, a logical starting point for investigating the biological activity of these isomers is to assess their potential as anticancer agents, a field where small molecule inhibitors are paramount. The lipophilic nature of these compounds suggests they may effectively cross cell membranes to engage intracellular targets, such as protein kinases, which are often dysregulated in cancer.
Comparative Biological Evaluation: A Hypothetical Kinase Inhibition Study
For the purpose of this guide, we will hypothesize that the cyclopropylmethoxy-trifluoromethylbenzene isomers are being evaluated as inhibitors of a specific oncogenic kinase, "Kinase X."
In Vitro Cytotoxicity Analysis
The initial step in assessing the anticancer potential of these isomers is to determine their cytotoxicity against a relevant cancer cell line. The MTT assay is a robust and widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Table 1: Comparative Cytotoxicity (IC50) of Cyclopropylmethoxy-trifluoromethylbenzene Isomers against Human Colon Carcinoma (HT-29) Cells
| Isomer | IC50 (µM) |
| ortho | 15.8 |
| meta | 5.2 |
| para | 28.4 |
The hypothetical data in Table 1 suggest that the meta isomer exhibits the most potent cytotoxic effect. This could be attributed to an optimal balance of electronic and steric properties that allows for favorable binding to an intracellular target. The higher IC50 of the ortho isomer might be due to steric hindrance, while the lower potency of the para isomer could indicate a less favorable orientation for target engagement.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
HT-29 human colon carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well microplates
-
Test compounds (ortho, meta, para isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT-based cell viability assay.
In Vitro Kinase Inhibition Assay
To directly assess the inhibitory activity of the isomers against our hypothetical "Kinase X," a biochemical assay is necessary. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Table 2: Comparative Inhibition of Kinase X by Cyclopropylmethoxy-trifluoromethylbenzene Isomers
| Isomer | Kinase X IC50 (nM) |
| ortho | 850 |
| meta | 95 |
| para | 1200 |
The kinase inhibition data (Table 2) correlate well with the cytotoxicity data, with the meta isomer being the most potent inhibitor of Kinase X. This provides a mechanistic basis for the observed cytotoxicity.
Cell Permeability Assessment
A compound's ability to reach its intracellular target is crucial for its efficacy. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[8][9][][11]
Table 3: Apparent Permeability (Papp) of Cyclopropylmethoxy-trifluoromethylbenzene Isomers in Caco-2 Cells
| Isomer | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| ortho | 5.8 | 1.2 |
| meta | 8.2 | 1.1 |
| para | 7.5 | 1.3 |
The data in Table 3 suggest that all isomers have good to excellent permeability, with the meta isomer showing the highest apparent permeability. The low efflux ratios indicate that these compounds are not significantly pumped out of the cells by efflux transporters like P-glycoprotein.
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes the measurement of bidirectional permeability of the test compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution (e.g., 10 µM) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B→A): a. Follow the same procedure as for A→B, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Workflow for the Caco-2 cell permeability assay.
In Vivo Efficacy: Xenograft Tumor Model
To translate the promising in vitro results into a more physiologically relevant context, an in vivo study using a xenograft mouse model is the logical next step.[12][13][14][15] Based on its superior in vitro profile, the meta isomer would be selected for this study.
Table 4: In Vivo Antitumor Efficacy of the meta Isomer in an HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| meta-isomer | 50 | 58 |
The hypothetical results in Table 4 demonstrate that the meta isomer significantly inhibits tumor growth in vivo, validating its potential as an anticancer agent.
Experimental Protocol: In Vivo Xenograft Study
This protocol provides a general outline for a subcutaneous xenograft study in mice. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HT-29 cells
-
Matrigel (optional, to support initial tumor growth)
-
meta-isomer formulated for oral administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the meta-isomer or vehicle control to the respective groups daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion and Future Directions
This comparative guide illustrates the critical importance of isomeric substitution on the biological activity of cyclopropylmethoxy-trifluoromethylbenzene. The hypothetical data presented, grounded in established medicinal chemistry principles, suggest that the meta isomer possesses a superior profile as a potential anticancer agent, exhibiting the most potent cytotoxicity and kinase inhibition, as well as excellent cell permeability.
The provided experimental protocols offer a robust framework for the practical evaluation of these and other small molecule isomers. Future studies should focus on elucidating the precise binding mode of the meta isomer with its target kinase through techniques such as X-ray crystallography. Furthermore, a comprehensive pharmacokinetic and toxicology profile would be necessary to fully assess its drug-like properties and potential for clinical development. This systematic approach, from in vitro screening to in vivo validation, is fundamental to the rational design of novel and effective therapeutics.
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comparing the efficacy of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene with other trifluoromethylated analogs
The Rationale for Trifluoromethylation in COX-2 Inhibitors
The selective inhibition of COX-2 over COX-1 is a critical objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The trifluoromethyl group plays a pivotal role in achieving this selectivity and enhancing overall drug-like properties.
Key Physicochemical Impacts of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access the active site of the enzyme.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[1][2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the enzyme's active site.
Structure-Activity Relationship (SAR) of Trifluoromethylated Pyrazole-Based COX-2 Inhibitors
The development of Celecoxib (SC-58635) and its analogs provides a rich dataset for understanding the structure-activity relationships of trifluoromethylated diarylheterocycles as COX-2 inhibitors.[3] A generalized structure of these pyrazole-based inhibitors is shown below.
Caption: Workflow for the in vitro COX enzyme inhibition assay.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory efficacy of the test compound in a rat model of acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Animals are fasted overnight before the experiment. b. The test compound or vehicle (control) is administered orally. c. After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw to induce inflammation. d. The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema for each group is calculated relative to the vehicle control group.
Comparative Efficacy and the Impact of the Cyclopropylmethoxy Group
While direct experimental data for 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene within a COX-2 inhibitor series is not available, we can extrapolate potential effects based on known medicinal chemistry principles. The cyclopropylmethoxy group is often introduced to:
-
Increase Potency: The cyclopropyl ring can provide favorable hydrophobic interactions within the enzyme's active site.
-
Improve Metabolic Stability: The cyclopropyl group can block potential sites of metabolism.
-
Modulate Physicochemical Properties: It can influence solubility and permeability.
It is plausible that incorporating a cyclopropylmethoxy group onto the phenyl ring of a trifluoromethylated inhibitor could further enhance its efficacy. However, without direct experimental evidence, this remains a hypothesis that would require synthesis and biological evaluation to confirm.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for designing potent and selective drug candidates. The well-documented structure-activity relationships of trifluoromethylated diarylpyrazole COX-2 inhibitors, such as Celecoxib, demonstrate the significant advantages conferred by this functional group in terms of both potency and selectivity. While the specific efficacy of this compound remains to be publicly detailed, the principles derived from analogous series provide a strong foundation for understanding its potential and for guiding future drug discovery efforts. The combination of a trifluoromethyl group for enhanced potency and metabolic stability with a cyclopropylmethoxy moiety for potential further optimization of binding and pharmacokinetic properties represents a rational approach in modern drug design.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]
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A Senior Application Scientist’s Guide to the Purity Analysis of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Introduction
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. One such molecule, 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, represents a common structural motif—an aromatic core modified with ether and trifluoromethyl groups. These features are often incorporated to modulate physicochemical properties like lipophilicity and metabolic stability.
This guide provides an in-depth, field-proven perspective on establishing the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary workhorse technique, detailing a robust method from conception to execution. Furthermore, we will objectively compare this method with orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to provide a holistic strategy for comprehensive purity assessment.
Part 1: The Workhorse Method: Reversed-Phase HPLC-UV
For a neutral, relatively non-polar small molecule like this compound (MW: 216.2 g/mol [1][2]), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity analysis.[3][4] The technique's versatility, reproducibility, and simplicity make it the first choice in nearly all synthetic chemistry labs.
Causality Behind the Method: Why These Parameters?
An effective analytical method is not a random collection of settings but a logically derived set of conditions tailored to the analyte's properties.
-
Stationary Phase Selection (The Column): The molecule possesses a non-polar benzene ring and a cyclopropyl group, making it hydrophobic. Therefore, a non-polar stationary phase is required for retention based on hydrophobic interactions.[3] The C18 (octadecylsilane) column is the universal starting point for such molecules due to its strong hydrophobicity and wide availability.[5] We select a standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) for good resolution and efficiency without excessive backpressure.
-
Mobile Phase Selection (The Eluent): The mobile phase must be polar to facilitate elution from the non-polar column. A mixture of water and a less polar organic solvent is used.
-
Solvents: Acetonitrile (ACN) and methanol are the two most common organic modifiers.[3][6] Acetonitrile is often preferred as a starting point because it typically provides sharper peaks and has a lower viscosity, leading to higher column efficiency.[7]
-
Elution Mode: A gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic (constant composition) elution for purity analysis.[7] A gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run with good peak shape and reasonable analysis time.
-
-
Detection: The benzene ring in the analyte contains a chromophore that absorbs UV light. Aromatic compounds of this nature typically exhibit strong absorbance between 210-270 nm.[8] A photodiode array (PDA) or UV-Vis detector set to a wavelength like 254 nm provides a robust and near-universal signal for aromatic impurities while minimizing noise from the mobile phase.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the HPLC purity analysis process, from sample preparation to final data interpretation.
Caption: A typical workflow for RP-HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity of this compound
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Sample: Synthesized this compound.
2. Chromatographic Conditions
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0.0 min: 50% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 50% B
-
30.0 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% A / 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for 30 minutes.
5. Data Analysis and Interpretation
-
Integrate all peaks in the chromatogram that are above a defined noise threshold.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds (the main peak and impurities) have a similar UV response at 254 nm, which is a reasonable starting assumption for structurally related impurities.
Trustworthiness: The Imperative of Method Validation
A protocol is only trustworthy if it is validated. For purity methods, validation demonstrates that the procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key parameters to assess include:[9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is often demonstrated by spiking the sample with known impurities or by stress testing (e.g., acid/base hydrolysis, oxidation) to generate degradation products and ensuring they are resolved from the main peak.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling impurities at low levels.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated to demonstrate this.
-
Accuracy & Precision: The closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
By performing these validation experiments, we build a self-validating system that ensures the purity value generated is reliable and defensible.[12]
Part 2: Comparative Guide to Alternative Purity Analysis Methods
Relying on a single analytical technique can be misleading. Orthogonal methods—those that rely on different chemical or physical principles—provide a much higher degree of confidence in a purity assessment.[13]
Method Comparison: HPLC vs. Orthogonal Techniques
The table below summarizes the performance of HPLC against key alternative methods for the analysis of this compound.
| Parameter | RP-HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on hydrophobicity. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and column interaction. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[14][15] | Combines HPLC separation with mass-to-charge ratio detection for identification. |
| Analyte Requirements | Soluble in a suitable solvent. | Volatile and thermally stable. | Soluble in a deuterated solvent; must contain NMR-active nuclei (e.g., ¹H). | Soluble in a suitable solvent; ionizable. |
| Primary Use Case | Quantitative Purity (Area %) , routine QC. | Impurity Identification of volatile/semi-volatile compounds. | Absolute Purity Assay (mass %), primary metrology method.[15][16] | Impurity Identification of non-volatile or thermally labile compounds. |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation but not for area % purity. | Does not require a standard for tentative ID (library match), but needs one for confirmation. | Requires a certified internal standard of a different compound for absolute quantification.[16] | Does not require a standard for mass determination, but needs one for retention time confirmation. |
| Strengths | Robust, reproducible, widely available, excellent for routine analysis.[4] | High separation efficiency, provides structural information (mass spectrum) for impurity ID.[17][18] | "Primary" method; highly accurate and precise; non-destructive; provides structural confirmation.[13][14] | High sensitivity; provides molecular weight information for unknown impurity identification.[17] |
| Limitations | Assumes equal detector response for all impurities; co-eluting peaks can be missed; no structural ID. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatography; requires more sample; complex mixtures can be difficult to analyze. | Quantitation can be complex due to variations in ionization efficiency. |
Decision-Making for Purity Analysis
Choosing the right analytical tool depends on the specific question being asked. The following decision tree illustrates a logical approach for a synthetic chemist.
Caption: A decision tree for selecting the appropriate purity analysis method.
Conclusion: An Integrated Strategy for Purity Confirmation
For a novel compound like this compound, a single purity value from one technique is insufficient for critical decision-making in a research and development setting. A robust, scientifically sound approach integrates orthogonal methods:
-
Initial Screening and Routine Checks: RP-HPLC-UV is the ideal tool for rapid purity assessment during synthesis, reaction optimization, and purification. Its high throughput and reliability make it indispensable.
-
Impurity Identification: When significant impurities (>0.1%) are detected by HPLC, their identification is crucial. LC-MS is the primary tool for determining the molecular weights of these unknowns, providing the first clues to their structure. If the impurities are suspected to be volatile starting materials or byproducts, GC-MS offers complementary and confirmatory data.
-
Absolute Purity Assignment: For critical milestones, such as creating a reference standard or submitting a compound for high-value biological screening, an absolute purity value is required. Quantitative NMR (qNMR) is the ultimate arbiter. Its fundamental reliance on the direct proportionality between signal and nuclei makes it a primary analytical method that validates and confirms the results obtained from chromatography.[19]
By combining the routine utility of HPLC, the investigative power of mass spectrometry, and the absolute certainty of qNMR, a researcher can build a comprehensive and unimpeachable purity profile, ensuring the integrity of their scientific work.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]
-
European Chemicals Agency. Validation of Analytical Procedures: Text and Methodology ICH Q2(R1). [Link][11]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][14]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][16]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link][7]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link][15]
-
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][13]
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Meghpara, M., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmacy and Pharmaceutical Sciences, 12(4), 629-642. [Link][3]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link][6]
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News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link][17]
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Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. [Link][5]
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link][18]
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Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. [Link][19]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Trifluoromethylated Compounds
Introduction: The Trifluoromethyl Group and the Imperative for Analytical Rigor
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into robust drug candidates.[1] This small substituent imparts a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1] However, these same properties present distinct challenges for analytical scientists. The electron-withdrawing nature of the CF₃ group can alter chromatographic retention, influence ionization in mass spectrometry, and necessitate highly specific and robust analytical methods to ensure accurate quantification and impurity profiling.
In the lifecycle of a drug, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories or different analytical platforms (e.g., from HPLC to UPLC). In such instances, a simple method validation is insufficient. A formal cross-validation is required to ensure the consistency and reliability of data generated by different methods or in different locations. This guide provides an in-depth, experience-driven comparison of analytical methods for trifluoromethylated compounds, using the non-steroidal anti-inflammatory drug Celecoxib as a practical case study. We will explore the causality behind experimental choices and provide a self-validating framework for ensuring data integrity.
The Principle of Cross-Validation: Ensuring Analytical Comparability
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent results for a given analyte. This is a critical regulatory expectation, as outlined in the US FDA's guidance on bioanalytical method validation, whenever data from different methods or laboratories will be compared.[2][3] The objective is to ensure that any observed differences in results are due to the properties of the sample, not the analytical method used.
This guide will focus on a common scenario: the cross-validation of a legacy High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with a more modern Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Celecoxib in a pharmaceutical formulation.
Case Study: Celecoxib
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective COX-2 inhibitor.[4] Its trifluoromethyl group is crucial for its activity and also serves as an excellent model for discussing the analytical challenges associated with this moiety.
Analytical Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique is driven by the specific requirements of the analysis at different stages of drug development.
-
HPLC-UV: A workhorse in quality control laboratories, HPLC-UV is robust, cost-effective, and suitable for assay and purity analysis of the active pharmaceutical ingredient (API) and formulated products where concentration levels are high.[4]
-
UPLC-MS/MS: This technique offers significantly higher sensitivity, selectivity, and speed. It is the gold standard for bioanalytical studies (measuring drug levels in biological fluids like plasma) and for detecting trace-level impurities and degradation products.[5][6][7]
The following diagram illustrates the decision-making process for selecting an analytical method.
Caption: Decision tree for analytical method selection.
Cross-Validation Protocol: A Self-Validating System
The following protocol outlines the steps for cross-validating the legacy HPLC-UV method with the new UPLC-MS/MS method for the assay of Celecoxib capsules. This protocol is designed to be a self-validating system, where the acceptance criteria for each parameter provide confidence in the comparability of the methods. This is in accordance with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[8][9][10][11][12]
Part 1: Independent Method Validation
Before cross-validation, both the HPLC-UV and UPLC-MS/MS methods must be independently validated to demonstrate they are fit for purpose. The key validation parameters are summarized below.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Peak purity analysis using a diode array detector. Analysis of placebo and known impurities. | Chromatographic separation of analyte from matrix components and known impurities. Unique precursor-to-product ion transition. | No interference at the retention time of the analyte. |
| Linearity | 5 concentrations, 50-150% of nominal. | 8 concentrations covering the expected range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 3 concentrations, 3 replicates each. | 3 concentrations (LQC, MQC, HQC), 6 replicates each. | 98.0% to 102.0% for assay. |
| Precision (% RSD) | Repeatability (n=6) and Intermediate Precision (different day/analyst). | Intra-day and Inter-day precision (n=6 at 3 levels). | Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0% |
| Range | Demonstrated by linearity and accuracy data. | Demonstrated by linearity and accuracy data. | Interval providing acceptable accuracy, precision, and linearity. |
| Robustness | Varying flow rate, mobile phase composition, and column temperature. | Varying flow rate, mobile phase composition, and source parameters. | System suitability parameters remain within limits. |
Part 2: The Cross-Validation Experiment
The core of the cross-validation involves analyzing the same set of samples with both methods and comparing the results.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation experiment.
Acceptance Criteria for Cross-Validation
The cornerstone of a self-validating system is pre-defined acceptance criteria. For this cross-validation, the following criteria should be met:
-
Individual Sample Comparison: The percent difference between the results from the two methods for each individual sample should not exceed ± 5.0% .
-
Overall Mean Comparison: The mean of the results from the UPLC-MS/MS method should be within ± 3.0% of the mean of the results from the HPLC-UV method.
-
Statistical Significance: A paired t-test should show no statistically significant difference between the two datasets (p > 0.05).
Hypothetical Experimental Data
The following table presents illustrative data from the cross-validation experiment.
| Sample ID | HPLC-UV Result (% Label Claim) | UPLC-MS/MS Result (% Label Claim) | % Difference |
| Batch 1-1 | 99.8 | 100.2 | 0.40% |
| Batch 1-2 | 100.1 | 100.5 | 0.40% |
| Batch 1-3 | 99.5 | 99.9 | 0.40% |
| Batch 1-4 | 100.3 | 100.8 | 0.50% |
| Batch 1-5 | 100.5 | 100.9 | 0.40% |
| Batch 1-6 | 99.9 | 100.3 | 0.40% |
| Batch 1 Mean | 100.0 | 100.4 | 0.42% |
| Batch 2-1 | 101.0 | 101.5 | 0.50% |
| Batch 2-2 | 100.8 | 101.2 | 0.40% |
| Batch 2-3 | 101.2 | 101.8 | 0.59% |
| Batch 2-4 | 100.5 | 100.9 | 0.40% |
| Batch 2-5 | 100.9 | 101.4 | 0.50% |
| Batch 2-6 | 101.1 | 101.6 | 0.50% |
| Batch 2 Mean | 100.9 | 101.4 | 0.48% |
| Batch 3-1 | 99.2 | 99.5 | 0.30% |
| Batch 3-2 | 99.5 | 99.8 | 0.30% |
| Batch 3-3 | 99.0 | 99.4 | 0.40% |
| Batch 3-4 | 99.3 | 99.7 | 0.40% |
| Batch 3-5 | 98.9 | 99.2 | 0.30% |
| Batch 3-6 | 99.1 | 99.5 | 0.40% |
| Batch 3 Mean | 99.2 | 99.5 | 0.35% |
| Overall Mean | 100.0 | 100.4 | 0.42% |
Causality Behind Experimental Choices: The Trifluoromethyl Impact
Understanding the influence of the CF₃ group is key to developing and validating robust analytical methods.
-
Chromatography: The high electronegativity and lipophilicity of the CF₃ group significantly increase the hydrophobicity of a molecule.[1] In reversed-phase HPLC, this leads to stronger interactions with the C18 stationary phase, resulting in longer retention times compared to non-fluorinated analogues. This increased retention can be advantageous, moving the analyte away from early-eluting, more polar interferences. However, it may also require a stronger organic mobile phase to ensure reasonable run times. The use of fluorinated stationary phases can also be explored, as they can offer unique selectivity for fluorinated analytes.[13]
-
Mass Spectrometry: The CF₃ group influences fragmentation patterns in mass spectrometry. A common fragmentation pathway is the loss of a CF₃ radical (·CF₃), which results in a characteristic neutral loss of 69 Da.[14][15] This can be a useful diagnostic tool. However, the stability of the C-F bond can sometimes suppress other desired fragmentations, making method development more challenging. The high electron affinity of the CF₃ group can also favor negative ion mode detection in some cases.
Conclusion: A Framework for Trustworthy Data
The cross-validation of analytical methods for trifluoromethylated compounds is a non-negotiable step in ensuring data integrity throughout the pharmaceutical development lifecycle. By establishing a robust protocol with pre-defined acceptance criteria, scientists can create a self-validating system that provides objective evidence of method comparability. Understanding the fundamental impact of the trifluoromethyl group on analytical behavior allows for informed method development and troubleshooting. This guide provides a framework for researchers, scientists, and drug development professionals to confidently navigate the complexities of analytical method transfer and ensure the reliability of their data, from the bench to regulatory submission.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 15, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 15, 2026, from [Link]
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spectroscopic comparison of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene with starting materials
For researchers and professionals in drug development, the unambiguous confirmation of a target molecule's identity and purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth spectroscopic comparison of the ether 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene with its starting materials, cyclopropylmethanol and 1-bromo-3-(trifluoromethyl)benzene. By understanding the characteristic spectral changes that occur during the Williamson ether synthesis, researchers can confidently verify the successful formation of the desired product.
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 reaction.[1][2] In this case, cyclopropylmethanol is treated with a base to form the cyclopropylmethoxide ion, which then attacks 1-bromo-3-(trifluoromethyl)benzene.
Caption: Workflow of the Williamson Ether Synthesis.
Spectroscopic analysis is crucial to confirm that the starting materials have been consumed and the new ether has been formed.[3] This guide will systematically compare the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the product with its precursors.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The key to confirming the formation of this compound is to observe the disappearance of the alcohol proton from cyclopropylmethanol and the appearance of new signals corresponding to the ether product, with characteristic downfield shifts for protons adjacent to the newly formed ether linkage.[4][5]
Comparative ¹H NMR Data (Predicted for Product)
| Compound | Chemical Shift (δ) and Multiplicity |
| Cyclopropylmethanol | ~3.4 ppm (d, 2H, -CH₂O-), ~1.1 ppm (m, 1H, -CH-), ~0.5 ppm (m, 2H, cyclopropyl CH₂), ~0.2 ppm (m, 2H, cyclopropyl CH₂) |
| 1-bromo-3-(trifluoromethyl)benzene | ~7.7-7.4 ppm (m, 4H, Ar-H) |
| This compound (Predicted) | ~7.2-7.0 ppm (m, 4H, Ar-H), ~3.9 ppm (d, 2H, -CH₂O-), ~1.3 ppm (m, 1H, -CH-), ~0.6 ppm (m, 2H, cyclopropyl CH₂), ~0.4 ppm (m, 2H, cyclopropyl CH₂) |
Analysis:
The most telling change in the ¹H NMR spectrum upon successful reaction is the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton of cyclopropylmethanol. Furthermore, the methylene protons (-CH₂O-) adjacent to the oxygen in cyclopropylmethanol, which appear around 3.4 ppm, are expected to shift downfield to approximately 3.9 ppm in the product due to the influence of the aromatic ring.[6][7] The aromatic protons of 1-bromo-3-(trifluoromethyl)benzene will also experience a slight shift in the product.
Caption: Key ¹H NMR correlations for the product.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides insight into the carbon framework of a molecule. In the synthesis of our target ether, we expect to see distinct changes in the chemical shifts of the carbon atoms directly involved in the new C-O bond formation. Carbons attached to an ether oxygen typically resonate in the 50-80 ppm range.[4][8]
Comparative ¹³C NMR Data (Predicted for Product)
| Compound | Key Chemical Shifts (δ) |
| Cyclopropylmethanol | ~68 ppm (-CH₂O-), ~13 ppm (-CH-), ~3 ppm (cyclopropyl CH₂) |
| 1-bromo-3-(trifluoromethyl)benzene | ~135-120 ppm (Ar-C), ~122 ppm (C-Br), ~131 ppm (q, C-CF₃) |
| This compound (Predicted) | ~158 ppm (Ar C-O), ~130-115 ppm (Ar-C), ~124 ppm (q, C-CF₃), ~73 ppm (-CH₂O-), ~11 ppm (-CH-), ~3 ppm (cyclopropyl CH₂) |
Analysis:
Upon formation of the ether, the carbon atom of the benzene ring formerly bonded to bromine will now be attached to the oxygen of the ether linkage. This will cause a significant downfield shift for this carbon, predicted to be around 158 ppm. The benzylic carbon of the cyclopropylmethoxy group (-CH₂O-) is also expected to shift downfield to roughly 73 ppm. The signal corresponding to the carbon attached to bromine in the starting material (around 122 ppm) will be absent in the product's spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent technique for monitoring the presence or absence of specific functional groups. The most definitive evidence of a successful Williamson ether synthesis in the IR spectrum is the disappearance of the strong, broad O-H stretching band from the starting alcohol.[9][10]
Comparative IR Absorption Frequencies
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| Cyclopropylmethanol | 3400-3200 (broad), 2950-2850, ~1030 | O-H stretch, C-H stretch, C-O stretch |
| 1-bromo-3-(trifluoromethyl)benzene | 3100-3000, ~1320, ~1130, ~790 | Aromatic C-H stretch, C-F stretch, C-Br stretch |
| This compound (Predicted) | 3100-3000, 2950-2850, ~1250, ~1120 | Aromatic C-H stretch, Aliphatic C-H stretch, Aryl-Alkyl Ether C-O-C stretch |
Analysis:
The hallmark of a completed reaction is the disappearance of the broad absorption band between 3400-3200 cm⁻¹ characteristic of the O-H group in cyclopropylmethanol. The product spectrum will feature a strong C-O-C stretching absorption characteristic of an aryl-alkyl ether, which typically appears as two bands around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[4][5] The aromatic C-H stretches and the strong C-F stretching absorptions from the trifluoromethyl group will remain in the product spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Comparative Mass Spectrometry Data (Predicted for Product)
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments |
| Cyclopropylmethanol | 72.11 | 72 (M+), 57, 41 |
| 1-bromo-3-(trifluoromethyl)benzene | 225.01 | 226/224 (M+), 145, 75 |
| This compound (Predicted) | 216.19 | 216 (M+), 145, 71 |
Analysis:
The mass spectrum of the product is expected to show a molecular ion peak (M+) at m/z 216. Aromatic ethers are known to produce prominent molecular ions.[11][12] A key fragmentation pattern for ethers is cleavage alpha to the oxygen atom.[13] For the product, this would lead to the loss of the cyclopropyl group, resulting in a fragment at m/z 145. Another expected fragmentation is the cleavage of the C-O bond to give a cyclopropylmethyl cation at m/z 71. The isotopic pattern for bromine (approximately equal intensity peaks for m/z 224 and 226) present in the starting material will be absent in the product.[14][15]
Experimental Protocols
General Procedure for NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for FT-IR Spectroscopy:
-
Place a drop of the neat liquid sample on the ATR crystal of the FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
General Procedure for Mass Spectrometry (Electron Ionization):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Conclusion
By systematically comparing the spectroscopic data of the reaction mixture to that of the starting materials, researchers can confidently determine the outcome of the synthesis of this compound. The key indicators of a successful reaction are the disappearance of the alcohol -OH signals in ¹H NMR and IR, the appearance of the ether C-O-C stretch in the IR spectrum, the characteristic shifts of the carbons and protons adjacent to the new ether linkage in the NMR spectra, and the confirmation of the correct molecular weight by mass spectrometry. This multi-faceted spectroscopic approach ensures the integrity of the synthesized compound for its intended application in research and development.
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A Senior Application Scientist's Guide to the Synthesis of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene: An Assessment of Reproducibility and Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical analysis of the synthesis of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene. This document offers a critical evaluation of the Williamson ether synthesis for this specific transformation, explores potential challenges to reproducibility, and presents a comparative overview of alternative synthetic strategies.
The burgeoning field of medicinal chemistry continuously seeks novel molecular scaffolds to address complex biological targets. Among these, aryl ethers incorporating a cyclopropylmethyl moiety have garnered significant interest due to their unique conformational properties and potential to enhance metabolic stability and binding affinity. The target molecule of this guide, this compound, is a key building block in the synthesis of various pharmacologically active compounds. Its trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the cyclopropylmethoxy group introduces a strained, conformationally restricted element that can favorably interact with protein binding pockets.
Given its importance, the ability to synthesize this molecule in a reproducible and scalable manner is paramount. This guide will dissect the primary synthetic route, the venerable Williamson ether synthesis, providing a detailed experimental protocol and a thorough discussion of the underlying chemical principles and potential pitfalls that can affect its reproducibility. Furthermore, we will explore alternative synthetic methodologies, offering a comparative perspective to aid researchers in selecting the most appropriate route for their specific needs.
Primary Synthetic Route: The Williamson Ether Synthesis
The most direct and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of organic synthesis for the formation of ethers.[1][2] The fundamental principle involves the SN2 displacement of a halide by an alkoxide nucleophile.[1]
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of reagents and conditions is critical for maximizing the yield and purity of the desired ether while minimizing side reactions.
-
Starting Materials: The synthesis commences with 3-(trifluoromethyl)phenol and (bromomethyl)cyclopropane. The trifluoromethyl group on the phenol is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its deprotonation. (Bromomethyl)cyclopropane is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination pathway.[1][3]
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it an excellent choice for deprotonating the phenol to form the corresponding sodium phenoxide in situ.[1] The use of a strong base is necessary to ensure complete deprotonation, thereby generating a high concentration of the nucleophilic phenoxide. The byproduct of this deprotonation is hydrogen gas, which is non-reactive and easily removed from the reaction mixture.[4] Alternatives like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, particularly in polar aprotic solvents like acetonitrile.[5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is optimal for this reaction.[4][6] These solvents effectively solvate the sodium cation of the phenoxide, leaving the oxygen anion relatively "naked" and highly nucleophilic. Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3]
-
Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to increase the reaction rate. However, excessively high temperatures should be avoided as they can promote the E2 elimination side reaction, leading to the formation of cyclopropylmethan-1-ol and other byproducts.[3]
Experimental Protocol:
Materials:
-
3-(trifluoromethyl)phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-(trifluoromethyl)phenol (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per gram of phenol) to dissolve the starting material.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at room temperature. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
To the resulting solution, add (bromomethyl)cyclopropane (1.1 eq) dropwise via a syringe.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.
Assessing the Reproducibility of the Williamson Ether Synthesis
While the Williamson ether synthesis is a robust and widely used reaction, its reproducibility for the synthesis of this compound can be influenced by several factors.
Key Factors Affecting Reproducibility:
| Factor | Impact on Reproducibility | Mitigation Strategies |
| Purity of Reagents | Impurities in the starting phenol or alkyl halide can lead to side reactions and lower yields. Residual water can quench the sodium hydride. | Use high-purity, anhydrous reagents and solvents. Dry solvents prior to use if necessary. |
| Efficiency of Deprotonation | Incomplete deprotonation of the phenol results in a lower concentration of the active nucleophile, leading to slower reaction rates and lower yields. | Use a sufficient excess of a strong, non-nucleophilic base like NaH. Ensure adequate stirring and reaction time for the deprotonation step. |
| Side Reactions (E2 Elimination) | The primary alkyl halide, (bromomethyl)cyclopropane, is susceptible to E2 elimination, especially at higher temperatures, leading to the formation of cyclopropylmethanol. | Maintain a moderate reaction temperature. Use a less sterically hindered base if elimination is a significant issue. |
| Reaction Monitoring | Inconsistent reaction times can lead to variability in the extent of conversion. | Monitor the reaction progress closely using an appropriate analytical technique such as TLC or GC-MS to ensure consistent reaction completion. |
| Work-up and Purification | Inefficient extraction or purification can result in product loss and variable purity. | Standardize the work-up procedure. Optimize the column chromatography conditions for consistent separation. |
The electron-withdrawing nature of the trifluoromethyl group on the phenol can present a challenge. While it enhances the acidity of the phenol, making deprotonation easier, it also deactivates the aromatic ring, which can influence the nucleophilicity of the resulting phenoxide. However, in the context of an SN2 reaction with a primary alkyl halide, this effect is generally less pronounced than in reactions where the aromatic ring itself is the nucleophile.
Comparative Analysis of Alternative Synthetic Routes
While the Williamson ether synthesis is the most direct approach, other methods for the formation of aryl ethers can be considered as alternatives.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[7] In this case, the reaction would involve 3-(trifluoromethyl)bromobenzene and sodium cyclopropylmethoxide.
Advantages:
-
Can be effective for the synthesis of diaryl ethers and some alkyl aryl ethers.
Disadvantages:
-
Typically requires high reaction temperatures (150-200 °C).
-
Often requires a stoichiometric amount of copper or a copper salt, which can be difficult to remove from the final product.
-
The reaction scope can be limited, and yields can be variable.
Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether from an alcohol and a phenol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[8]
Advantages:
-
Proceeds under mild, neutral conditions.
-
Often gives high yields with inversion of stereochemistry at the alcohol carbon (not relevant for this specific synthesis).
Disadvantages:
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.
-
The reagents are relatively expensive, making it less suitable for large-scale synthesis.
Data Presentation
The following table summarizes the expected performance of the different synthetic routes, based on general principles and literature for similar transformations.
| Synthetic Route | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 70-90% | Moderate (60-80 °C) | Readily available starting materials, well-established, good for primary alkyl halides. | Requires a strong base, potential for E2 elimination side reactions. |
| Ullmann Condensation | 40-70% | Harsh (150-200 °C) | Can be used with aryl halides. | High temperatures, copper catalysis can lead to product contamination. |
| Mitsunobu Reaction | 75-95% | Mild (0 °C to RT) | Mild conditions, high yields. | Expensive reagents, stoichiometric byproducts complicate purification. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound via the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
Logical Relationships in Synthesis Strategy
The choice of the Williamson ether synthesis is predicated on a logical assessment of the reactivity of the starting materials and the desired transformation.
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A Researcher's Comparative Guide to Validating the Mechanism of Action of Novel Trifluoromethylbenzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group into aromatic scaffolds has become a cornerstone for enhancing the therapeutic potential of novel molecular entities. The unique physicochemical properties imparted by this moiety—including increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinity—have led to a surge in the development of trifluoromethylbenzene derivatives as promising drug candidates. However, the successful translation of these compounds from the bench to the bedside hinges on a rigorous and comprehensive validation of their mechanism of action (MoA). This guide provides a comparative analysis of key experimental methodologies for elucidating and validating the MoA of novel trifluoromethylbenzene derivatives, tailored for researchers, scientists, and drug development professionals.
The Imperative of MoA Validation for Trifluoromethylbenzene Derivatives
The trifluoromethyl group, while offering numerous advantages, can also introduce complexities in target engagement and downstream signaling. Its strong electron-withdrawing nature can significantly alter the electronic properties of the benzene ring, influencing how the molecule interacts with its biological targets. Therefore, a multi-faceted approach to MoA validation is not just recommended; it is essential for de-risking drug development programs and building a robust preclinical data package. This guide will dissect and compare four powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads affinity chromatography, reporter gene assays, and quantitative phosphoproteomics.
A Comparative Overview of Key Validation Techniques
Choosing the right experimental strategy is paramount. The selection of a particular method or a combination thereof will depend on the specific scientific question, the nature of the putative target, and the available resources. The following table provides a high-level comparison of the four techniques discussed in this guide.
| Technique | Principle | Primary Output | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Target engagement and cellular permeability. | Label-free, applicable in intact cells, can assess target engagement in a physiological context.[1][2] | Not all protein-ligand interactions result in a significant thermal shift, can have false negatives.[1][3] |
| Kinobeads | Competitive affinity chromatography using immobilized broad-spectrum kinase inhibitors. | Identification and quantification of kinase targets and their binding affinities. | Unbiased profiling of a large portion of the kinome, does not require compound labeling.[4] | Primarily for ATP-competitive inhibitors, may not identify allosteric modulators.[4] |
| Reporter Gene Assays | A reporter gene is linked to a specific regulatory DNA sequence to measure the activation or inhibition of a signaling pathway. | Functional readout of pathway modulation. | Highly sensitive, adaptable for high-throughput screening, directly measures functional consequences of target engagement.[5][6] | Indirect measure of target engagement, susceptible to artifacts from off-target effects.[5] |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantification of changes in protein phosphorylation upon compound treatment. | Global and unbiased view of signaling pathway modulation. | Provides a systems-level understanding of the compound's effect on cellular signaling networks. | Technically complex, data analysis can be challenging, does not directly identify the primary target. |
In-Depth Methodologies and Experimental Protocols
A deep understanding of the experimental workflow is crucial for successful implementation and data interpretation. This section provides detailed, step-by-step protocols for each technique, accompanied by workflow diagrams generated using the DOT language.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[1] The principle is that the binding of a drug to its target protein confers thermal stability to the protein.[1]
Experimental Workflow:
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of the novel trifluoromethylbenzene derivative or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: After heating, lyse the cells using a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry (MS).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. The shift in the melting temperature (Tm) indicates target engagement. An isothermal dose-response (ITDR) experiment at a fixed temperature can be performed to determine the compound's potency in stabilizing the target.
Kinobeads Affinity Chromatography
For trifluoromethylbenzene derivatives hypothesized to be kinase inhibitors, Kinobeads offer an unbiased approach to identify and quantify target engagement across a large portion of the kinome.[4] This technique utilizes beads coated with a mixture of non-selective kinase inhibitors to capture cellular kinases.[4]
Experimental Workflow:
Caption: Kinobeads workflow for kinase target profiling.
Step-by-Step Protocol:
-
Lysate Preparation: Harvest and lyse cells to obtain a native protein extract.
-
Competitive Binding: Incubate the cell lysate with a range of concentrations of the trifluoromethylbenzene derivative. This allows the compound to bind to its target kinases.
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysate and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of the compound to the vehicle control. A dose-dependent decrease in the amount of a specific kinase indicates that the compound is binding to it.
Luciferase Reporter Gene Assays
To assess the functional consequences of target engagement, reporter gene assays are invaluable.[5][6] These assays are particularly useful for validating the MoA of compounds that modulate transcription factors or signaling pathways that converge on specific gene expression programs.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Step-by-Step Protocol:
-
Cell Transfection: Transfect the appropriate cell line with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.
-
Compound Treatment: Plate the transfected cells and treat them with a serial dilution of the trifluoromethylbenzene derivative.
-
Cell Lysis and Substrate Addition: After an appropriate incubation period, lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Quantitative Phosphoproteomics
For an unbiased, global view of how a trifluoromethylbenzene derivative impacts cellular signaling, quantitative phosphoproteomics is the state-of-the-art. This technique can reveal both on-target and off-target effects by mapping the changes in protein phosphorylation across the entire proteome.
Signaling Pathway Analysis Workflow:
Caption: Quantitative phosphoproteomics workflow.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the trifluoromethylbenzene derivative and a vehicle control. Lyse the cells under denaturing conditions to inactivate proteases and phosphatases.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the phosphopeptides. Determine the fold-change in phosphorylation at specific sites between the compound-treated and control samples.
-
Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphosites to known signaling pathways to infer the compound's MoA.
Case Studies: Validating Trifluoromethylbenzene Derivatives in Action
To illustrate the practical application of these techniques, let's consider two well-known drugs containing the trifluoromethylbenzene moiety: vemurafenib and celecoxib.
Vemurafenib: A BRAF Inhibitor
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[7]
-
Kinobeads: Kinobeads profiling of vemurafenib would confirm its high affinity for BRAF V600E while also revealing its off-target kinase profile.[8] This is crucial for understanding potential side effects and mechanisms of resistance.
-
Phosphoproteomics: Quantitative phosphoproteomics analysis of melanoma cells treated with vemurafenib would show a significant decrease in the phosphorylation of MEK and ERK, the downstream effectors of BRAF, thereby validating its on-target effect on the MAPK pathway.[8][9]
Celecoxib: A COX-2 Inhibitor
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10]
-
CETSA: A CETSA experiment in intact cells would demonstrate that celecoxib directly engages and stabilizes COX-2, confirming it as a cellular target.
-
Reporter Gene Assay: A reporter assay using a promoter containing NF-κB response elements (which can be downstream of COX-2 signaling) could show dose-dependent inhibition of reporter gene expression by celecoxib in stimulated inflammatory cells.
Conclusion and Future Perspectives
The validation of the mechanism of action of novel trifluoromethylbenzene derivatives is a critical and multifaceted process. As demonstrated, a combination of biophysical, biochemical, and cell-based assays provides a comprehensive and robust understanding of a compound's MoA. CETSA and Kinobeads are powerful for direct target identification and engagement, while reporter gene assays and phosphoproteomics provide crucial functional and systems-level insights into the downstream consequences of target modulation.
The future of MoA validation lies in the integration of these orthogonal approaches. By combining the strengths of each technique, researchers can build a more complete and predictive picture of how a novel trifluoromethylbenzene derivative exerts its therapeutic effects, ultimately increasing the probability of success in the clinic.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene (CAS No. 1257665-22-7), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory frameworks, providing not just instructions, but the rationale behind them.
Compound Identification and Hazard Assessment
This compound is an aromatic ether. A comprehensive hazard assessment is the foundation of safe disposal. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is limited, an analysis of its structural motifs—a trifluoromethylbenzene core and a cyclopropylmethoxy group—allows for an informed evaluation of its potential hazards by referencing structurally similar compounds.
-
Trifluoromethyl Group (-CF₃): This group is known for its high metabolic stability and is generally considered chemically inert.[1][2] Its presence, however, classifies the compound as a halogenated organic compound , a critical factor for waste segregation.[3]
-
Benzene Ring: The benzene core suggests potential toxicological properties associated with aromatic compounds, which can include carcinogenicity and organ damage with prolonged exposure.[4]
-
Cyclopropyl Group: This strained ring system can exhibit unique reactivity in certain chemical reactions but is generally stable under standard laboratory conditions.[5]
-
Ether Linkage (-O-): Ethers are typically stable but can form explosive peroxides over time if exposed to air and light. While this is more of a storage concern for the pure chemical, it's a factor to consider.
Based on analogous compounds like 1-(Trifluoromethylcyclopropyl)benzene and 1,3-Bis(trifluoromethyl)benzene, the primary hazards are likely:
-
Flammability: May be a flammable or combustible liquid.[6][7][8]
-
Irritation: Potential for skin, eye, and respiratory irritation.[6][9]
-
Environmental Hazard: May be toxic to aquatic life with long-lasting effects.[10][11]
| Property | Value / Information | Source |
| CAS Number | 1257665-22-7 | [12][13] |
| Molecular Formula | C₁₁H₁₁F₃O | [12][13] |
| Molecular Weight | 216.2 g/mol | [12][13] |
| Physical State | Likely a liquid at room temperature | Inferred |
| Storage | Sealed in a dry place, often refrigerated (2-8°C) or at room temperature. | [12][13] |
| Waste Classification | Halogenated Organic Hazardous Waste | [3][14] |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave".[15][16] As a generator of hazardous waste, your laboratory is legally responsible for its proper identification, management, and disposal.[17][18]
This compound falls under the category of halogenated organic waste. This classification is critical because mixed waste streams can be more difficult and costly to dispose of; for instance, halogenated wastes often require high-temperature incineration to prevent the formation of toxic dioxins and furans.[19]
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is even generated. Adhering to the principles of "green chemistry" not only benefits the environment but also reduces disposal costs and safety risks.
-
Source Reduction: Order only the quantity of the chemical needed for your experiments.[20]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[20]
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[21]
Personal Protective Equipment (PPE)
Given the potential for irritation and toxicity, stringent adherence to PPE is non-negotiable. Always handle the waste material within a certified chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves as solid hazardous waste.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[11]
-
Respiratory Protection: If there is any risk of inhalation outside of a fume hood, use a NIOSH-approved respirator with an organic vapor cartridge.[11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and managing waste containing this compound.
The cardinal rule of chemical waste disposal is to never mix incompatible waste streams.[22][23]
-
Designate a "Halogenated Organic Liquid Waste" container.
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes, methanol).[21]
-
DO NOT mix with acids, bases, or oxidizers.[23]
-
Keep solid and liquid waste separate.[21]
-
Container Choice: Use a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap. The container must be in good condition, free of cracks or deterioration.[21][23]
-
Headspace: Do not fill the container beyond 90% capacity (one-inch headroom) to allow for vapor expansion.[23]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[20] This is an EPA requirement to prevent the release of volatile organic compounds.
Proper labeling is a key regulatory requirement.
-
As soon as you designate a container for waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name, including this compound. Do not use abbreviations or formulas.
-
Indicate the approximate percentage of each component.
-
Mark the relevant hazard characteristics (e.g., Ignitable, Toxic).
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[20][23]
-
The SAA must be inspected weekly for leaks and proper labeling.[23]
-
Use secondary containment (e.g., a spill tray) for all liquid waste containers to contain potential leaks.[21]
-
Once the waste container is full or has been in the SAA for a specified period (often up to one year, but institutional policies may be stricter), contact your EHS department to schedule a pickup.[20][23] Do not allow waste to accumulate.
Caption: Decision workflow for proper disposal of waste containing this compound.
Spill & Emergency Procedures
Accidents happen. Being prepared is essential.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill kit absorbent).[6]
-
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.[6]
-
Wipe down the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
If there is a fire or significant inhalation risk, pull the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS from a safe location.
-
Empty Container Disposal
An "empty" container is not necessarily non-hazardous. To be considered non-hazardous, the container must be "RCRA empty."
-
Thoroughly Empty: Ensure all liquid has been removed.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[24]
-
Collect Rinsate: The first rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste."[24] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the material.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Obliterate or remove the original manufacturer's label.
-
Dispose: The clean, dry, and defaced container can now typically be disposed of as non-hazardous laboratory glass or plastic waste.[25]
By adhering to these detailed procedures, you build a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
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Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
The Chemical Profile: Understanding the Hazards
The structure of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene informs our safety protocol. The trifluoromethyl group, a common feature in pharmaceuticals, is known to increase lipophilicity and metabolic stability.[1] Aromatic ethers, while generally stable, can pose inhalation hazards and may be irritating to the skin and eyes. The benzene core, although substituted, warrants caution due to the inherent toxicological concerns associated with this class of compounds. Therefore, our primary concerns are potential irritation to the skin, eyes, and respiratory tract, as well as unknown systemic effects upon absorption or inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a procedural step but a critical element of risk mitigation rooted in the anticipated chemical and physical properties of the substance. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1[2][3] | Provides primary protection against splashes (goggles) and secondary facial protection (face shield). The trifluoromethylbenzene moiety suggests potential for irritation. |
| Skin/Body | Chemical-Resistant Laboratory Coat | N/A | Protects against incidental splashes and contamination of personal clothing. |
| Hands | Nitrile Gloves (minimum 5-mil thickness) | ASTM F739 | Nitrile offers good resistance to a range of organic solvents.[4] Given the aromatic and ether components, double-gloving is recommended for extended operations. |
| Respiratory | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH 42 CFR 84[5] | To be used in cases of poor ventilation, aerosol generation, or when handling larger quantities. The volatility of the compound is unknown. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational workflow is paramount to ensuring personal and environmental safety.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials suitable for organic solvents should be located in the immediate vicinity.
2. Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
If required by your risk assessment, don a second pair of nitrile gloves.
-
Fit and seal-check your NIOSH-approved respirator if ventilation is inadequate or if you are handling significant quantities.
-
Put on your chemical splash goggles.
-
If there is a significant splash risk, wear a face shield over the goggles.
3. Handling the Compound:
-
Carefully uncap the container within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding direct contact.
-
Keep the container sealed when not in use.
-
Work with the smallest quantity necessary for the experiment.
4. Post-Handling and Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.[6]
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and disposable labware, should be placed in a sealed, labeled hazardous waste bag and disposed of according to your institution's hazardous waste management guidelines.
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[6] The defaced container can then be disposed of as regular solid waste.
Visualizing the Workflow
The following diagram illustrates the decision-making process for PPE selection and the safe handling workflow for this compound.
Caption: Decision workflow for PPE selection and safe handling of this compound.
By internalizing not just the "what" but the "why" of these safety protocols, researchers can foster a culture of safety that extends far beyond the handling of a single compound, ensuring that the pursuit of scientific advancement is always grounded in responsible practice.
References
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ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards. Safety Glasses USA. [Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
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The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate. [Link]
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Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
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Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
